Mesuagin
Description
This compound has been reported in Mammea punctata, Mesua racemosa, and other organisms with data available.
Properties
CAS No. |
21721-08-4 |
|---|---|
Molecular Formula |
C24H22O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C24H22O5/c1-13(2)20(26)19-21(27)18-16(14-8-6-5-7-9-14)12-17(25)28-22(18)15-10-11-24(3,4)29-23(15)19/h5-13,27H,1-4H3 |
InChI Key |
SVCPILBFQWTZFW-UHFFFAOYSA-N |
melting_point |
152 - 153 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
The Anti-Cancer Potential of Mesuagin: A Technical Overview of Its Mechanism of Action
For the attention of researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the proposed mechanisms of action of Mesuagin and related compounds in cancer cells. Due to the limited specific information on a compound named "this compound" in current scientific literature, this document explores the activities of two potential interpretations of the query: Mesalazine (5-aminosalicylic acid) , a well-researched anti-inflammatory drug with significant anti-cancer properties, and compounds isolated from the Mesua plant genus , which have demonstrated cytotoxic effects against various cancer cell lines.
Mesalazine (5-Aminosalicylic Acid): A Multi-Faceted Anti-Neoplastic Agent
Mesalazine, a drug traditionally used for inflammatory bowel disease, has garnered significant attention for its chemopreventive and therapeutic potential in cancer, particularly colorectal cancer and leukemia.[1][2] Its mechanism of action is multi-pronged, primarily revolving around the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Induction of Apoptosis
Mesalazine has been shown to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[1][3][4] The primary mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1][4]
Key Molecular Events:
-
Modulation of Bcl-2 Family Proteins: Mesalazine treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1][5][6] This shift increases the Bax/Bcl-2 ratio, a critical determinant for the permeabilization of the mitochondrial outer membrane.[1][4]
-
Caspase Activation: In some cancer cell lines, such as colon carcinoma cells, mesalazine induces apoptosis through the activation of caspase-3.[3][4]
Cell Cycle Arrest
In addition to inducing apoptosis, mesalazine can inhibit cancer cell proliferation by causing cell cycle arrest. Specifically, in colon cancer cells, it has been observed to induce a mitotic arrest, a mechanism not commonly reported for other non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Modulation of Signaling Pathways
The anti-cancer effects of mesalazine are underpinned by its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.
-
Inhibition of the Wnt/β-catenin Pathway: Mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway.[1][2][4][7] It promotes the phosphorylation of β-catenin, leading to its degradation and preventing its translocation to the nucleus, where it would otherwise activate target genes involved in cell proliferation, such as c-Myc.[1][4][8]
-
Suppression of NF-κB Signaling: Nuclear factor kappa B (NF-κB) is a key transcription factor that promotes inflammation and prevents apoptosis in cancer cells.[1][5] Mesalazine is thought to inhibit NF-κB activity, potentially through the reduction of its upstream activator, c-Myc.[1][4]
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of Mesalazine on cancer cell lines as reported in the literature.
| Cell Line | Assay | Concentration(s) | Treatment Duration | Observed Effect | Reference(s) |
| K562 (Erythromyeloid Leukemia) | MTT Assay | 20, 40, 60, 80 µM | 72 hours | Dose-dependent decrease in cell viability | [1][4][5][9] |
| K562 (Erythromyeloid Leukemia) | RT-PCR | Not specified | 72 hours | Increased Bax expression, Decreased Bcl-2 expression | [1][5][6] |
| K562 (Erythromyeloid Leukemia) | Immunocytochemistry | Not specified | 72 hours | Decreased c-Myc protein levels | [1][4][5][6] |
| Colon Carcinoma Cells | Proliferation Assay | Not specified | Not specified | Dose- and time-dependent inhibition of proliferation | [3] |
| Colorectal Cancer Tissue | Apoptosis Scoring | Enemas for 14 days | 14 days | Significant increase in apoptotic score in tumor tissue | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
1.5.1. Cell Viability Assessment (MTT Assay) [1][4][5][9]
-
Cell Culture: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Cells were treated with different concentrations of mesalazine (20.00, 40.00, 60.00, and 80.00 μM/mL) for 72 hours.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to evaluate cell viability by measuring the mitochondrial-dependent reduction of MTT to formazan.
1.5.2. Apoptosis Detection (Hoechst Staining) [1][4][5][9]
-
Principle: Hoechst 33342 is a fluorescent stain that binds to DNA in the minor groove. Apoptotic nuclei exhibit condensed and fragmented chromatin, which can be visualized by fluorescence microscopy.
-
Procedure: K562 cells treated with mesalazine were stained with Hoechst 33342, and the nuclear morphology was observed to identify apoptotic cells.
1.5.3. Gene Expression Analysis (RT-PCR) [1][5][6]
-
Objective: To quantify the mRNA levels of apoptosis-related genes, Bax and Bcl-2.
-
Method: Total RNA was extracted from mesalazine-treated and control K562 cells. Reverse transcription was performed to synthesize cDNA, followed by polymerase chain reaction (PCR) with primers specific for Bax and Bcl-2.
1.5.4. Protein Level Analysis (Immunocytochemistry) [1][4][5][6]
-
Purpose: To investigate the changes in c-Myc protein levels following mesalazine treatment.
-
Technique: Mesalazine-treated K562 cells were fixed and permeabilized, followed by incubation with a primary antibody specific for c-Myc and a secondary antibody conjugated to a fluorescent dye for visualization.
1.5.5. Cell Cycle Analysis [3][11][12][13]
-
General Protocol: Cancer cells are harvested and fixed, typically with cold ethanol.
-
Staining: The cells are then stained with a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI. RNase is often included to prevent staining of RNA.[11]
-
Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mesalazine-induced intrinsic apoptosis pathway.
Caption: Inhibition of the Wnt/β-catenin pathway by Mesalazine.
Caption: General experimental workflow for studying Mesalazine's effects.
Compounds from Mesua Species: Emerging Cytotoxic Agents
Research into the plant genus Mesua has revealed several compounds with potential anti-cancer activities. A notable example is Mesua beccariana, from which a new cyclodione, mesuadione , and other known constituents have been isolated and shown to possess cytotoxic properties.[14]
Cytotoxic Activity
Several compounds isolated from Mesua beccariana have demonstrated in vitro cytotoxic activity against a panel of human cancer cell lines.
-
Mesuadione, Beccamarin, Betulinic Acid, and Stigmasterol: These compounds displayed strong inhibition of Raji (lymphoma) cell proliferation.[14]
-
Stigmasterol and Beccamarin: Showed strong inhibitory effects on the proliferation of SK-MEL-28 (malignant melanoma) and HeLa (cervical cancer) cells, respectively.[14]
Quantitative Data Summary
The following table summarizes the cytotoxic activities of compounds isolated from Mesua beccariana. Specific IC50 values were not detailed in the initial search results.
| Compound | Cancer Cell Line(s) with Strong Inhibition | Reference(s) |
| Mesuadione | Raji (lymphoma) | [14] |
| Beccamarin | Raji (lymphoma), HeLa (cervical) | [14] |
| Betulinic Acid | Raji (lymphoma) | [14] |
| Stigmasterol | Raji (lymphoma), SK-MEL-28 (melanoma) | [14] |
Experimental Protocols
2.3.1. In Vitro Cytotoxicity (MTT Assay) [14]
-
Cell Lines: A panel of human cancer cell lines including Raji, SNU-1, K562, LS-174T, HeLa, SK-MEL-28, NCI-H23, IMR-32, and Hep-G2 were used.
-
Compound Preparation: Stock solutions of the isolated compounds were prepared by dissolving them in DMSO or DMF to a concentration of 20 mg/mL. Serial dilutions were made to obtain six different concentrations (200.00, 100.00, 50.00, 25.00, 12.50, and 6.25 µg/mL).
-
Assay: The MTT assay was performed as described by Mosmann to determine the cytotoxic effects of the compounds on the cancer cell lines.
Logical Relationship Diagram
Caption: Cytotoxic activity of compounds from Mesua beccariana.
Conclusion
While the specific compound "this compound" remains to be definitively identified in the scientific literature, this guide provides a detailed overview of the anti-cancer mechanisms of two plausible candidates: Mesalazine and compounds from the Mesua genus. Mesalazine demonstrates a robust and well-documented mechanism involving the induction of apoptosis via the mitochondrial pathway and inhibition of key oncogenic signaling pathways like Wnt/β-catenin and NF-κB. Compounds from Mesua species, such as mesuadione, are emerging as promising cytotoxic agents against a range of cancer cell lines. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to clarify the identity and mechanism of action of "this compound" if it is indeed a distinct entity. This guide serves as a foundational resource for researchers and drug development professionals interested in these promising areas of cancer therapy.
References
- 1. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesalazine causes a mitotic arrest and induces caspase-dependent apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 5. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line [vrf.iranjournals.ir]
- 6. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mesalazine inhibits the beta-catenin signalling pathway acting through the upregulation of mu-protocadherin gene in colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mesalazine-induced apoptosis of colorectal cancer: on the verge of a new chemopreventive era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Cell Cycle Analysis by Mass Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
The Biological Versatility of Mesuagin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesuagin, a naturally occurring 4-phenylcoumarin (B95950), has been identified as a constituent of Mesua racemosa. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related analogues. While direct and extensive research on this compound from Mesua racemosa is limited, this document compiles available data on this compound and structurally similar compounds from the Mesua and Mammea genera to infer its potential therapeutic applications. This guide will delve into its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties, presenting quantitative data where available, detailing experimental methodologies, and visualizing associated cellular signaling pathways.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂O₅ | PubChem CID: 5319380 |
| Molecular Weight | 390.4 g/mol | PubChem CID: 5319380 |
| Synonyms | mammea A/AD cyclo D | PubChem CID: 5319380 |
Biological Activities of this compound and Related 4-Phenylcoumarins
The 4-phenylcoumarins are a class of neoflavonoids that have demonstrated a wide range of pharmacological activities. Although specific data for this compound is sparse, studies on analogous compounds provide valuable insights into its potential biological profile.
Cytotoxic Activity
4-Phenylcoumarins have shown significant potential as anticancer agents. Studies on compounds structurally similar to this compound, isolated from various Mesua and Mammea species, have demonstrated cytotoxic effects against a range of cancer cell lines.
Table 1: Cytotoxic Activity of this compound Analogues
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Geranylated 4-phenylcoumarin (DMDP-1) | PC-3 (Prostate) | 9.0 | [1] |
| Geranylated 4-phenylcoumarin (DMDP-2) | DU 145 (Prostate) | 24.0 | [1] |
| Mammea A/AA | SW-480 (Colon) | 13.9 - 88.1 | [2] |
| Mammea A/AA | HT-29 (Colon) | 11.2 - 85.3 | [2] |
| Mammea A/AA | HCT-116 (Colon) | 10.7 - 76.7 | [2] |
| Mammea B/BA | SW-480 (Colon) | 13.9 - 88.1 | [2] |
| Mammea B/BA | HT-29 (Colon) | 11.2 - 85.3 | [2] |
| Mammea B/BA | HCT-116 (Colon) | 10.7 - 76.7 | [2] |
Note: IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cell population.
The cytotoxic activity of 4-phenylcoumarins is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 3-4 hours.
-
Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.
MTT Assay Workflow for Cytotoxicity
Antimicrobial Activity
Certain coumarins isolated from the Mammea genus have exhibited potent antibacterial properties, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity of a this compound Analogue
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Mammea B/BA | Staphylococcus aureus (MSSA & MRSA) | 0.5 - 1.0 | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MIC Determination Workflow
Anti-inflammatory Activity
The anti-inflammatory potential of coumarins is often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). While direct data on this compound is unavailable, the general class of coumarins has been shown to modulate inflammatory pathways.
The inhibitory effect on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cell Culture and Treatment: Macrophages are cultured and pre-treated with various concentrations of the test compound for a short period before stimulation with LPS.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Antioxidant Activity
The antioxidant capacity of natural compounds is a key indicator of their potential to mitigate oxidative stress-related diseases. 4-Phenylcoumarins have been reported to possess radical scavenging activity.
Table 3: Antioxidant Activity of this compound Analogues
| Compound | Assay | IC₅₀ (µM) | Reference |
| Mammea B/BA | DPPH | 86 - 135 | [2] |
| Mammea B/BB | DPPH | 86 - 135 | [2] |
| Mammea B/BC | DPPH | 86 - 135 | [2] |
Note: IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Potential Mechanisms of Action and Signaling Pathways
The diverse biological activities of 4-phenylcoumarins are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, research on related coumarins suggests potential targets.
Modulation of Inflammatory Pathways
Coumarins are known to interfere with key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). Coumarins may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.
Potential Inhibition of the NF-κB Pathway by this compound
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of MAPKs by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. Some coumarins have been shown to inhibit the phosphorylation and activation of MAPKs.
Potential Modulation of the MAPK Pathway by this compound
Induction of Caspase-Independent Cell Death
Research on geranylated 4-phenylcoumarins has indicated that their cytotoxic effects on prostate cancer cells may be mediated through a caspase-independent cell death mechanism.[1] This suggests that this compound could potentially overcome apoptosis resistance in certain cancers, a significant advantage in cancer therapy.
Conclusion and Future Directions
This compound, a 4-phenylcoumarin from Mesua racemosa, represents a promising natural product with potential therapeutic applications. Based on the biological activities of its structural analogues, this compound is likely to possess cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. However, there is a clear need for further research to specifically evaluate the biological activities of this compound isolated from Mesua racemosa. Future studies should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities of pure this compound to obtain specific quantitative data (IC₅₀ and MIC values).
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms and cellular signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Studies: Validating the in vitro findings in relevant animal models to assess its efficacy and safety profile for potential drug development.
The information compiled in this technical guide serves as a foundation for future research and highlights the potential of this compound as a lead compound for the development of novel therapeutic agents.
References
- 1. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammea B/BA Isolated From the Seeds of Mammea americana L. (Calophyllaceae) is a Potent Inhibitor of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Signaling Pathways of Mesalazine (5-aminosalicylic acid): A Technical Guide
A Note on Terminology: This guide provides a detailed overview of the signaling pathways of Mesalazine , also known as 5-aminosalicylic acid (5-ASA). Initial searches for "Mesuagin," a distinct neoflavonoid compound[1], did not yield sufficient public data regarding its specific signaling pathways. Given the extensive research available on the clinically significant anti-inflammatory drug Mesalazine, it is presumed that this was the intended subject of inquiry.
Executive Summary
Mesalazine (5-ASA) is a cornerstone in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[2][3][4] Its therapeutic effects are attributed to a multi-faceted mechanism of action that extends beyond simple anti-inflammatory activity. Mesalazine modulates several key signaling cascades implicated in inflammation and cancer, including the NF-κB, PPAR-γ, and Wnt/β-catenin pathways. This guide synthesizes the current understanding of Mesalazine's molecular interactions, presenting its signaling pathways, supporting experimental data, and relevant methodologies for researchers in drug development and the life sciences.
Core Signaling Pathways of Mesalazine
Mesalazine's mechanism of action is not fully elucidated but is known to be topical, acting on the epithelial cells of the colon.[5] Its primary effects are centered around the inhibition of inflammatory mediators and the modulation of transcription factors that regulate inflammatory and proliferative responses.
Inhibition of Arachidonic Acid Metabolism
One of the principal mechanisms of Mesalazine is the inhibition of arachidonic acid metabolism through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][5] This leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammation.
Diagram: Mesalazine's Impact on the Arachidonic Acid Pathway
References
- 1. This compound | C24H22O5 | CID 5319380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Mesuagin: An Examination of a Neoflavonoid with Emerging Therapeutic Interest
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction:
Mesuagin, a naturally occurring neoflavonoid, has been identified in plant species such as Mammea punctata and Mesua racemosa.[1] As a member of the flavonoid family, a class of compounds known for a wide array of biological activities, this compound is a subject of scientific curiosity for its potential therapeutic applications. This technical guide synthesizes the currently available, though limited, scientific information regarding this compound and the broader therapeutic context of related compounds derived from the Mesua genus. Due to the nascent stage of research directly focused on this compound, this document also explores the bioactivities of extracts from Mesua ferrea, a plant known to contain this compound, to provide a foundational understanding of its potential pharmacological profile.
Physicochemical Properties of this compound
This compound is classified as a neoflavonoid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C24H22O5 | PubChem |
| Molecular Weight | 390.4 g/mol | PubChem |
| Physical Description | Solid | Human Metabolome Database |
| Melting Point | 152 - 153 °C | Human Metabolome Database |
Potential Therapeutic Activities of Compounds from Mesua Species
Direct studies on the therapeutic effects of isolated this compound are not extensively available in current scientific literature. However, research on extracts from Mesua species, particularly Mesua ferrea, provides preliminary insights into potential therapeutic avenues. It is important to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts and not solely to this compound.
Anticancer Activity
Extracts from Mesua ferrea have demonstrated cytotoxic effects against various cancer cell lines. A methanol (B129727) extract of Mesua ferrea flowers, rich in volatile oils, showed significant cytotoxic activity against T-lymphocyte leukemia cells, with an IC50 value of 12.5 µg/ml.[2] Furthermore, a dichloromethane (B109758) extract of the stems exhibited anticancer activities against oral (KB), breast (MCF-7), and lung (NCI-H187) cancer cell lines.
Table 1: In Vitro Anticancer Activity of Mesua ferrea Extracts
| Extract | Cell Line | IC50 (µg/mL) |
| Dichloromethane | KB (Oral) | 18.01 |
| Dichloromethane | MCF-7 (Breast) | 28.83 |
| Dichloromethane | NCI-H187 (Lung) | 18.42 |
| Methanol | KB (Oral) | 29.91 |
| Methanol | NCI-H187 (Lung) | 33.54 |
Antimicrobial Activity
Extracts from Mesua species have shown potential antimicrobial properties. Methanol extracts of Mesua beccariana and Mesua ferrea have demonstrated activity against Gram-positive bacteria, including Bacillus cereus, methicillin-sensitive Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA).[3] The methanol extract from Mesua ferrea stems was found to be active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL.
Antioxidant Activity
The antioxidant potential of Mesua ferrea extracts has been evaluated using various assays. Methanol extracts of Mesua beccariana and Mesua ferrea displayed high antioxidant activities with EC₅₀ values of 12.70 and 9.77 μg/mL, respectively, in a DPPH scavenging radical assay.[3] These values are comparable to the standard antioxidant, ascorbic acid (EC₅₀ = 5.62 μg/mL).[3] The antioxidant capacity is attributed to the presence of bioactive compounds like flavonoids and phenolic acids.[4][5]
Experimental Methodologies
The following sections detail the experimental protocols typically employed in the evaluation of natural products like this compound, based on the available literature for Mesua extracts.
Extraction and Isolation of Bioactive Compounds
A generalized workflow for the extraction and isolation of compounds from plant material is depicted below. This process is essential to obtain purified compounds like this compound for detailed bioactivity screening.
Caption: General workflow for extraction and isolation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[3]
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Putative Signaling Pathways
While the specific molecular targets and signaling pathways modulated by this compound have not been elucidated, the bioactivities of flavonoids often involve interference with key cellular signaling cascades implicated in cancer and inflammation. Based on the known mechanisms of other flavonoids, potential, yet unverified, pathways that this compound might influence are presented below. Further research is imperative to validate these hypotheses.
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Future Directions and Conclusion
The current body of scientific literature on this compound is in its infancy. While studies on extracts of Mesua species provide a promising glimpse into its potential therapeutic relevance, dedicated research on the isolated compound is critically needed. Future investigations should focus on:
-
Comprehensive Bioactivity Screening: Evaluating the anticancer, anti-inflammatory, antimicrobial, and antioxidant properties of purified this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its biological activity and pharmacokinetic properties.
References
- 1. This compound | C24H22O5 | CID 5319380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. In vitro cytotoxic, antioxidant, and antimicrobial activities of Mesua beccariana (Baill.) Kosterm., Mesua ferrea Linn., and Mesua congestiflora extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. multisubjectjournal.com [multisubjectjournal.com]
- 5. chemistryjournal.net [chemistryjournal.net]
Mesuagin: A Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesuagin is a naturally occurring neoflavonoid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, this document elucidates the known biological activities of this compound, with a particular focus on its cytotoxic effects on cancer cells, and explores the potential signaling pathways involved in its mechanism of action. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising phytochemical.
Discovery and Characterization
This compound, a member of the 4-phenylcoumarin (B95950) class of neoflavonoids, was first reported as a natural product isolated from plant sources. Its chemical formula is C₂₄H₂₂O₅, and its IUPAC name is 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one[1]. The compound is also known by its synonym, Mammea A/AD cyclo D[1].
Initial studies on the chemical constituents of various plants in the Calophyllaceae family led to the identification of a series of coumarin (B35378) derivatives. While the exact date and researchers of the initial discovery of this compound are not definitively documented in readily available literature, significant work on the isolation and characterization of related compounds from the Mesua and Mammea genera was conducted in the latter half of the 20th century. A notable contribution to the characterization of compounds from Mesua racemosa, including this compound (reported as mammea A/AD cyclo D), was made by Morel et al. in 1999, which built upon earlier phytochemical investigations of the species[1].
Chemical Structure and Properties
The chemical structure of this compound features a 4-phenylcoumarin core with a dimethylpyran ring and an isobutyryl group substitution. This complex structure contributes to its lipophilicity and potential for interaction with various biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂O₅ | [1] |
| Molecular Weight | 390.4 g/mol | [1] |
| IUPAC Name | 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one | [1] |
| Synonyms | Mammea A/AD cyclo D | [1] |
| CAS Number | 21721-08-4 | [1] |
Natural Sources
This compound has been isolated from several plant species, primarily within the Calophyllaceae family. The concentration of the compound can vary depending on the plant part, geographical location, and harvesting time.
Primary Natural Sources
The two main plant species known to produce this compound are:
-
Mesua racemosa : The leaves of this plant have been identified as a significant source of this compound[1].
-
Mammea punctata : This species is also reported to contain this compound[1].
Other species within the Mammea genus are known to produce a variety of structurally related coumarins, suggesting they may also be potential, though less documented, sources of this compound[2].
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on the methodologies described for the isolation of mammea A/AD cyclo D from Mesua racemosa leaves.
Extraction and Isolation from Mesua racemosa Leaves
-
Extraction:
-
Air-dried and powdered leaves of Mesua racemosa are subjected to extraction with a suitable organic solvent, such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
The extraction is typically performed at room temperature over an extended period with agitation to ensure maximum yield.
-
The resulting crude extract is then concentrated under reduced pressure.
-
-
Chromatographic Separation:
-
The concentrated crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compound.
-
-
Purification:
-
Fractions enriched with this compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC).
-
Final purification yields this compound as a crystalline solid.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
The following diagram illustrates a general workflow for the isolation and characterization of this compound.
Biological Activities and Signaling Pathways
This compound and related Mammea coumarins have demonstrated a range of biological activities, with their cytotoxic effects against cancer cells being of particular interest to researchers.
Cytotoxic and Anti-Cancer Activity
Studies have shown that Mammea coumarins, including those structurally similar to this compound, exhibit significant cytotoxic activity against various human cancer cell lines. For instance, mammea A/AD cyclo D (this compound) has been evaluated for its effects on colon cancer cells[3]. The mechanism of this cytotoxicity is believed to involve the induction of apoptosis.
Table 2: Cytotoxic Activity of Mammea Coumarins (including this compound analogs) against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Mammea A/AD cyclo D (this compound) | SW-480 (colon) | Not explicitly stated, but activity is implied. | [3] |
| Mammea A/AA cyclo D | SW-480 (colon) | 25.3 | [3] |
| Mammea A/AC cyclo D | SW-480 (colon) | 13.9 | [3] |
| Mammea B/BA cyclo F | SW-480 (colon) | 38.2 | [3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, the induction of apoptosis by related coumarins suggests the involvement of key regulatory pathways in cancer cell survival and proliferation. Based on the known mechanisms of other anti-cancer compounds and the apoptotic effects observed, potential target pathways for this compound could include:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival, and its inhibition can lead to apoptosis.
-
The NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its inhibition is a common mechanism for anti-cancer drugs.
The following diagram depicts a hypothetical model of how this compound might induce apoptosis in cancer cells through the modulation of these pathways.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. Its unique chemical structure and biological profile warrant further investigation for its potential as a lead compound in drug discovery. Future research should focus on:
-
Elucidating the precise molecular targets and signaling pathways of this compound.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Exploring synthetic modifications of the this compound scaffold to enhance its therapeutic properties.
This technical guide provides a foundational understanding of this compound, offering a valuable resource for researchers dedicated to the exploration of novel anti-cancer agents from natural sources.
References
Mesuagin: An In-Depth Technical Guide on a Neoflavonoid with Unexplored Potential in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesuagin, a naturally occurring neoflavonoid, presents a compelling case for further investigation within the scientific and drug development communities. While current publicly available data on its specific molecular interactions and quantitative effects on cellular processes are limited, its classification as a neoflavonoid suggests potential therapeutic activities, including anticancer and anti-inflammatory properties. This technical guide synthesizes the available information on this compound, contextualizes its potential roles based on the broader activities of neoflavonoids, and identifies critical areas for future research to unlock its therapeutic promise.
Introduction
This compound is a neoflavonoid that has been identified in plant species such as Mammea punctata and Mesua racemosa.[1] Neoflavonoids are a class of polyphenolic compounds known for a variety of biological activities.[2][3] This guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound and outlines a path forward for its scientific exploration.
Chemical and Physical Properties
A summary of this compound's known chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂O₅ | PubChem |
| Molecular Weight | 390.4 g/mol | PubChem |
| IUPAC Name | 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one | PubChem |
| Synonyms | Mammea A/AD cyclo D | PubChem |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
| Melting Point | 152 - 153 °C | Human Metabolome Database (HMDB) |
Potential Role of this compound in Cellular Processes
Direct experimental evidence detailing this compound's role in specific cellular processes is not extensively available in the current scientific literature. However, based on the well-documented activities of the broader neoflavonoid class, we can hypothesize potential mechanisms of action for this compound.
Potential Anticancer Activity
Neoflavonoids have demonstrated a range of anticancer effects, suggesting that this compound may possess similar properties.[2][3][4] The general mechanisms by which neoflavonoids are thought to exert their anticancer effects include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells is a key mechanism for many chemotherapeutic agents.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells by interfering with the cell cycle.
-
Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.
-
Modulation of Signaling Pathways: Influencing key signaling pathways involved in cancer progression, such as NF-κB.[4]
A proposed logical workflow for investigating the potential anticancer activities of this compound is depicted below.
Potential Anti-inflammatory Activity
Inflammation is a critical process in many diseases, and neoflavonoids have been shown to possess anti-inflammatory properties.[3] The potential anti-inflammatory mechanisms of this compound could involve the inhibition of key inflammatory mediators and pathways. A diagram illustrating a potential anti-inflammatory signaling pathway that could be modulated by this compound is shown below.
Quantitative Data Summary
As of the date of this publication, there is a notable absence of publicly available quantitative data, such as half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) values, for this compound's activity in cellular or biochemical assays. The acquisition of such data is a critical next step in evaluating its therapeutic potential.
Experimental Protocols
General Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
A visual representation of this experimental workflow is provided below.
References
Investigating the Antioxidant Potential of Mesuagin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesuagin, a naturally occurring 4-phenylcoumarin (B95950) isolated from Mesua ferrea, has garnered scientific interest for its potential therapeutic properties. This technical guide delves into the antioxidant capacity of this compound, presenting available data, outlining key experimental protocols for its assessment, and exploring the potential signaling pathways involved in its cytoprotective effects. While direct quantitative data for this compound in several antioxidant assays remains to be fully elucidated, studies on extracts from Mesua ferrea strongly indicate a significant antioxidant potential, primarily attributed to its rich phytochemical composition, including coumarins and xanthones. This guide aims to provide a comprehensive resource for researchers and professionals in drug development, facilitating further investigation into this compound's antioxidant capabilities and its promise as a novel therapeutic agent.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize these harmful free radicals, thereby mitigating oxidative damage. Natural products have long been a valuable source of novel antioxidant compounds. This compound, a 4-phenylcoumarin found in Mesua ferrea, belongs to a class of phytochemicals known for their diverse biological activities. This guide focuses on the scientific investigation of this compound's antioxidant potential.
In-Vitro Antioxidant Activity of Mesua ferrea Extracts
While specific data for isolated this compound is limited, studies on extracts from Mesua ferrea, the plant source of this compound, provide strong evidence of its antioxidant properties.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. Methanolic extracts of Mesua ferrea flowers have demonstrated significant DPPH radical scavenging activity, with one study reporting 87% inhibition at a concentration of 0.5 mg/mL[1]. Furthermore, the ethyl acetate (B1210297) extract of Mesua ferrea bark has shown dose-dependent DPPH scavenging activity[2].
ABTS Radical Scavenging Activity
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant capacity. The ethyl acetate extract of Mesua ferrea bark has exhibited a dose-dependent scavenging activity against the ABTS radical, further supporting the antioxidant potential of its constituents[2].
Table 1: Summary of In-Vitro Antioxidant Activity of Mesua ferrea Extracts
| Plant Part | Extract Type | Assay | Results | Reference |
| Flowers | Methanolic | DPPH | 87% inhibition at 0.5 mg/mL | [1] |
| Bark | Ethyl Acetate | DPPH | Dose-dependent activity | [2] |
| Bark | Ethyl Acetate | ABTS | Dose-dependent activity | [2] |
Note: The provided data is for extracts and not for the purified compound this compound.
Potential Mechanistic Pathways
The antioxidant effects of natural compounds are often mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response. While direct evidence for this compound is still emerging, the following pathways are critical areas of investigation for understanding its potential cytoprotective mechanisms.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Natural compounds, including flavonoids and other phenolics, are known to activate this pathway[3][4][5][6][7]. Investigating the ability of this compound to activate the Nrf2-ARE pathway would provide crucial insights into its indirect antioxidant mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses and cell survival. Chronic inflammation is closely linked to oxidative stress. Many natural antioxidants exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While research on a related compound, mesalazine, has shown inhibition of NF-κB activation, further studies are needed to determine if this compound shares this activity[8].
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in transducing extracellular signals into cellular responses, including those related to stress, inflammation, and apoptosis. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which can lead to inflammation and cell death. The potential of this compound to modulate these pathways is a promising area for future research to understand its cytoprotective effects.
Detailed Experimental Protocols
For researchers aiming to investigate the antioxidant potential of this compound, the following are detailed protocols for key in-vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a color change from violet to yellow, which is measured as a decrease in absorbance.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of test sample: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron to the ABTS•+ will reduce it back to its colorless form, and the decolorization is measured as a decrease in absorbance.
Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test sample: Prepare a stock solution of this compound and serial dilutions as in the DPPH assay.
-
Reaction mixture: Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Superoxide (B77818) Dismutase (SOD)-like Activity Assay
Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O2•−). Superoxide radicals can be generated in-vitro by systems such as the xanthine (B1682287)/xanthine oxidase system. The amount of superoxide radical is quantified using a detector molecule like nitroblue tetrazolium (NBT), which is reduced by O2•− to a colored formazan (B1609692) product. The SOD-like activity is determined by the inhibition of NBT reduction.
Protocol:
-
Reaction mixture: Prepare a reaction mixture containing phosphate (B84403) buffer, xanthine, and NBT.
-
Sample addition: Add various concentrations of this compound to the reaction mixture.
-
Initiation of reaction: Add xanthine oxidase to the mixture to start the generation of superoxide radicals.
-
Incubation: Incubate at a specific temperature for a set time.
-
Absorbance measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of inhibition of NBT reduction is calculated, and the IC50 value is determined.
Catalase (CAT)-like Activity Assay
Principle: This assay measures the ability of a compound to decompose hydrogen peroxide (H2O2). The rate of H2O2 decomposition can be monitored directly by measuring the decrease in absorbance at 240 nm.
Protocol:
-
Reaction mixture: Prepare a solution of H2O2 in a suitable buffer (e.g., phosphate buffer).
-
Sample addition: Add this compound to the H2O2 solution.
-
Absorbance measurement: Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
Calculation: The rate of H2O2 decomposition is calculated from the change in absorbance over time. The catalase-like activity of this compound can be expressed in units, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
Lipid Peroxidation Inhibition Assay
Principle: This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key event in cellular damage. Lipid peroxidation can be induced in a lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenates) by an initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The extent of lipid peroxidation is often measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, using the thiobarbituric acid reactive substances (TBARS) method.
Protocol:
-
Preparation of lipid substrate: Prepare a linoleic acid emulsion or a tissue homogenate.
-
Induction of peroxidation: Add an initiator (e.g., AAPH or Fe2+/ascorbate) to the lipid substrate in the presence and absence of various concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature for a set time.
-
TBARS reaction: Stop the reaction and add thiobarbituric acid (TBA) solution. Heat the mixture to allow the reaction between MDA and TBA to form a colored adduct.
-
Absorbance measurement: Measure the absorbance of the colored adduct at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The available evidence from studies on Mesua ferrea extracts strongly suggests that this compound possesses significant antioxidant potential. The presence of a 4-phenylcoumarin scaffold, a known pharmacophore for antioxidant activity, further supports this hypothesis. However, to fully realize the therapeutic promise of this compound, further rigorous investigation is imperative.
Future research should focus on:
-
Isolation and purification of this compound to determine its specific antioxidant activity in a battery of in-vitro assays and obtain precise IC50 values.
-
In-vivo studies to evaluate the bioavailability, pharmacokinetics, and efficacy of this compound in animal models of oxidative stress-related diseases.
-
Mechanistic studies to elucidate the direct modulatory effects of this compound on key signaling pathways such as Nrf2-ARE, NF-κB, and MAPK.
-
Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its antioxidant activity, which could guide the synthesis of more potent analogues.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound as a novel, natural antioxidant for the prevention and treatment of a wide range of human diseases.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2-ARE signaling pathway and natural products for cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Techniques for the Characterization of Mesuagin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesuagin, a naturally occurring neoflavonoid found in plants such as Mammea punctata and Mesua racemosa, has garnered interest for its potential therapeutic properties.[1] As a member of the 4-phenylcoumarin (B95950) class, its characterization is crucial for understanding its chemical properties, biological activity, and for the development of analytical methods for its quantification in complex matrices. This document provides an overview of the key analytical techniques and detailed protocols for the characterization of this compound.
Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is the first step in its analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₂O₅ | PubChem[1] |
| Molecular Weight | 390.4 g/mol | PubChem[1] |
| IUPAC Name | 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one | PubChem[1] |
| Melting Point | 152 - 153 °C | PubChem[1] |
| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |
| Chemical Class | Neoflavonoid, Coumarin | PubChem[1] |
Chromatographic Techniques
Chromatographic methods are essential for the isolation, purification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound from plant extracts or reaction mixtures. A reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed for the analysis of coumarins and flavonoids.
Protocol: RP-HPLC-UV Analysis of this compound
This protocol is a general guideline and may require optimization for specific matrices.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Acetic acid (analytical grade)
-
This compound standard (if available) or a well-characterized extract.
3. Mobile Phase Preparation:
-
A common mobile phase for neoflavonoids is a gradient of water (A) and acetonitrile or methanol (B), both acidified with 0.1% formic acid or acetic acid to improve peak shape.
-
Example Gradient:
-
0-5 min: 70% A, 30% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30-35 min: Return to 70% A, 30% B
-
35-40 min: Re-equilibration
-
4. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol or a suitable solvent. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation (Plant Extract):
-
Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Concentrate the extract under reduced pressure.
-
Redissolve the residue in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector (DAD) can be used to acquire the full spectrum and select the optimal wavelength, likely in the range of 254-365 nm for flavonoids and coumarins.
6. Data Analysis:
-
Identify the this compound peak by comparing the retention time with the standard.
-
Quantify this compound using a calibration curve generated from the standard solutions.
Experimental Workflow for HPLC Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex biological matrices.
Protocol: LC-MS/MS Analysis of this compound
This protocol is a general guideline and requires optimization and validation.
1. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole or Q-TOF).
-
Electrospray ionization (ESI) source.
2. LC Conditions:
-
Use similar LC conditions as described in the HPLC protocol. A shorter column and faster gradient may be used for high-throughput analysis.
3. MS/MS Conditions:
-
Ionization Mode: ESI in positive or negative ion mode. Positive mode is common for flavonoids to detect the protonated molecule [M+H]⁺. For this compound (C₂₄H₂₂O₅), the expected m/z for [M+H]⁺ is approximately 391.15.
-
Precursor Ion: Select the m/z of the protonated molecule of this compound (e.g., 391.15).
-
Product Ions: Fragment the precursor ion in the collision cell and select characteristic product ions for Multiple Reaction Monitoring (MRM). Based on public data, some potential fragment ions for this compound are m/z 373.14, 345.15, 331.10, and 303.10.[1]
-
Optimization: Optimize collision energy and other MS parameters to maximize the signal of the product ions.
4. Data Analysis:
-
Identify this compound based on the specific precursor-to-product ion transitions and retention time.
-
Quantify using a calibration curve with an internal standard if necessary.
LC-MS/MS Data for this compound
| Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| 391.154 ([M+H]⁺) | 373.1434, 345.1485, 331.0963, 303.1023 | Positive ESI |
Data obtained from PubChem.[1]
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are required for the complete structural assignment of this compound.
Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve a purified sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Use a high-purity solvent to avoid interfering signals.
2. NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different parts of the molecule.
3. Data Interpretation:
-
The chemical shifts (δ), coupling constants (J), and correlations from the various NMR spectra are used to piece together the structure of this compound.
Expected ¹H and ¹³C NMR Data for this compound (Template)
As of the last update, specific NMR data for this compound has not been widely published. The following table is a template for recording such data.
| ¹H NMR (ppm) | Multiplicity | J (Hz) | Assignment | ¹³C NMR (ppm) | Assignment |
| e.g., 7.5-7.2 | m | Aromatic-H | e.g., 160.5 | C=O | |
| e.g., 6.5 | s | Olefinic-H | e.g., 145.2 | Aromatic-C | |
| e.g., 3.9 | sept | e.g., 6.8 | CH(CH₃)₂ | e.g., 110.8 | Olefinic-C |
| e.g., 1.4 | s | C(CH₃)₂ | e.g., 28.1 | C(CH₃)₂ | |
| e.g., 1.2 | d | e.g., 6.8 | CH(CH₃)₂ | e.g., 20.5 | CH(CH₃)₂ |
X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.
Protocol: Single-Crystal X-ray Diffraction of this compound
1. Crystallization:
-
Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
2. Data Collection:
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data by exposing the crystal to a beam of X-rays.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain the electron density map of the molecule.
-
Build a molecular model into the electron density map and refine the atomic positions.
Crystallographic Data for this compound (Template)
As of the last update, the crystal structure of this compound has not been reported. The following table is a template for crystallographic data.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| R-factor |
Biological Activity and Signaling Pathways
Neoflavonoids, including this compound, are known to possess various biological activities, such as anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity and NF-κB Signaling
Chronic inflammation is implicated in many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the NF-κB pathway.
Hypothesized Mechanism of this compound in NF-κB Signaling
Antioxidant Activity and MAPK Signaling
Oxidative stress is another key factor in various diseases. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular responses to stress, including oxidative stress.
Hypothesized Mechanism of this compound in MAPK Signaling
Disclaimer: The signaling pathway diagrams represent general mechanisms by which flavonoids and neoflavonoids may exert their effects. The specific interactions of this compound with these pathways require experimental validation.
Conclusion
The comprehensive characterization of this compound is a prerequisite for its development as a potential therapeutic agent. The analytical techniques and protocols outlined in this document provide a framework for researchers to isolate, identify, quantify, and understand the biological activity of this promising neoflavonoid. Further research is needed to obtain detailed spectroscopic data and to elucidate the specific molecular mechanisms underlying its biological effects.
References
Application Notes and Protocols for In Vitro Assays with Mesuagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesuagin is a neoflavonoid, a class of polyphenolic compounds found in various plant species, including Mammea punctata and Mesua racemosa. Emerging research on extracts from plants containing this compound and related flavonoids suggests a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. These application notes provide detailed protocols for conducting key in vitro assays to evaluate the therapeutic potential of this compound. Given the limited availability of data on purified this compound, the following protocols are based on established methods for similar compounds and plant extracts. The quantitative data presented is derived from studies on Mesua species extracts and related flavonoids and should be considered as a reference for experimental design.
Data Presentation: Quantitative Bioactivity of this compound-Related Compounds
The following tables summarize the quantitative data on the bioactivity of extracts from Mesua species and related flavonoids. This data can be used as a preliminary guide for determining appropriate concentration ranges for in vitro assays with this compound.
Table 1: Anti-Cancer Activity
| Compound/Extract | Cell Line | Assay | IC₅₀/EC₅₀ | Reference |
| Methanol (B129727) Extract of Mesua beccariana | Raji (B-lymphoma) | MTT | Potent Activity (Specific IC₅₀ not provided) | [1] |
| Methanol Extract of Mesua ferrea | HeLa, Hep-G2, and others | MTT | Cytotoxic Effects Observed | [1] |
| Phycocyanin (for comparison) | NCI-H1299, NCI-H460, LTEP-A2 | MTT | Growth Inhibition Observed | [2] |
| Gukulenin A (for comparison) | A2780, SKOV3, OVCAR-3, TOV-21G | Viability Assay | Marked Inhibition Observed |
Table 2: Anti-Inflammatory Activity
| Compound/Extract | Cell Line | Assay | IC₅₀ | Reference |
| Mesuaferrin-A | RAW 264.7 | Nitric Oxide Inhibition | 52.17 µg/mL | [3] |
| Wogonin (Flavonoid) | RAW 264.7 | Nitric Oxide Inhibition | 17 µM | [3] |
| Apigenin (Flavonoid) | RAW 264.7 | Nitric Oxide Inhibition | 23 µM | [3] |
| Luteolin (Flavonoid) | RAW 264.7 | Nitric Oxide Inhibition | 27 µM | [3] |
| Psychotria malayana Extract (for comparison) | - | Soybean Lipoxygenase Inhibition | 4.92 µg/mL | [4] |
Table 3: Antioxidant Activity
| Compound/Extract | Assay | EC₅₀ | Reference |
| Methanol Extract of Mesua ferrea | DPPH Radical Scavenging | 9.77 µg/mL | [1] |
| Methanol Extract of Mesua beccariana | DPPH Radical Scavenging | 12.70 µg/mL | [1] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 5.62 µg/mL | [1] |
| Psychotria malayana Extract (for comparison) | DPPH Radical Scavenging | 13.08 µg/mL | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5] The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell line(s) of interest (e.g., HeLa, Hep-G2, Raji)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Principle: In inflammatory conditions, macrophages can be stimulated by LPS to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate and incubate for 10 minutes at room temperature.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[7]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition using the following formula: % NO Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
Plot a dose-response curve and determine the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol evaluates the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[8]
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound and a positive control in methanol or ethanol. Create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well.[9] Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[9]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Plot a dose-response curve and determine the EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Hypothetical Signaling Pathways
The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on its observed anti-inflammatory and anti-cancer activities. These are hypothetical models and require experimental validation.
Hypothetical Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway.
Hypothetical Pro-Apoptotic Signaling Pathway
The cytotoxic effects of this compound against cancer cells may involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. scilit.com [scilit.com]
- 3. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
Developing Animal Models for Mesuagin Research: Application Notes and Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the biological activities and in vivo effects of Mesuagin, a neoflavonoid, is currently limited. The following application notes and protocols are based on established methodologies for evaluating the therapeutic potential of structurally related compounds, such as other neoflavonoids and flavonoids, which have demonstrated anti-inflammatory, anticancer, and neuroprotective properties. These protocols should be considered as adaptable templates and will require optimization and validation for this compound-specific research.
Introduction to this compound and its Therapeutic Potential
This compound is a neoflavonoid that has been identified in plants such as Mammea punctata and Mesua racemosa[1]. While direct evidence of its pharmacological effects is scarce, the broader class of flavonoids is known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These properties are often attributed to their ability to modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Given its chemical structure, this compound is a promising candidate for investigation into these therapeutic areas.
This document provides a comprehensive guide to developing preclinical animal models to explore the potential anti-inflammatory, anticancer, and neuroprotective activities of this compound.
Preclinical In Vivo Models for Efficacy Assessment
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a novel compound. Below are detailed protocols for established rodent models relevant to the potential activities of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This widely used model is effective for screening compounds for acute anti-inflammatory properties[1][2].
2.1.1. Experimental Protocol
-
Animal Model: Male Wistar rats or Swiss albino mice (180-220g).
-
Acclimatization: House animals in standard conditions for at least one week before the experiment with free access to food and water.
-
Grouping (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or this compound orally 60 minutes before inducing inflammation.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point.
-
At the end of the experiment, euthanize the animals and collect paw tissue for biochemical and histological analysis (e.g., myeloperoxidase (MPO) activity, cytokine levels, and histopathology).
-
2.1.2. Data Presentation: Edema Inhibition
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound (hypothetical) | 25 | 0.68 ± 0.04 | 20.00 |
| This compound (hypothetical) | 50 | 0.51 ± 0.03 | 40.00 |
| This compound (hypothetical) | 100 | 0.39 ± 0.04 | 54.12 |
2.1.3. Experimental Workflow
Carrageenan-Induced Paw Edema Workflow
Anticancer Activity: Xenograft Tumor Model
This model is essential for evaluating the in vivo efficacy of a compound against human cancer cell lines[3][4].
2.2.1. Experimental Protocol
-
Cell Culture: Culture a human cancer cell line of interest (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a sterile medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.
-
-
Grouping and Treatment (once tumors reach ~100-150 mm³):
-
Group I (Control): Vehicle.
-
Group II (Positive Control): A standard chemotherapeutic agent (e.g., 5-Fluorouracil).
-
Group III-V (Test Groups): this compound at various doses.
-
-
Monitoring:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined maximum size.
-
Excise tumors, weigh them, and process for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis), and Western blot analysis of relevant signaling pathways.
-
2.2.2. Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| 5-Fluorouracil | 20 mg/kg | 450 ± 80 | 64.0 |
| This compound (hypothetical) | 50 mg/kg | 980 ± 120 | 21.6 |
| This compound (hypothetical) | 100 mg/kg | 720 ± 100 | 42.4 |
2.2.3. Experimental Workflow
Xenograft Model Experimental Workflow
Neuroprotective Activity: LPS-Induced Neuroinflammation Model
This model is used to study the effects of compounds on inflammation in the central nervous system[5][6][7].
2.3.1. Experimental Protocol
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Grouping (n=8-10 per group):
-
Group I (Control): Vehicle + Saline.
-
Group II (LPS Control): Vehicle + LPS.
-
Group III-V (Test Groups): this compound (e.g., 25, 50, 100 mg/kg, p.o.) + LPS.
-
-
Procedure:
-
Administer this compound or vehicle orally for 7 consecutive days.
-
On day 7, 60 minutes after the final dose, administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (0.25 mg/kg) or saline.
-
-
Behavioral Assessment (24 hours post-LPS):
-
Conduct behavioral tests such as the Open Field Test (for locomotor activity and anxiety-like behavior) and the Morris Water Maze (for learning and memory).
-
-
Endpoint Analysis (24-48 hours post-LPS):
-
Euthanize mice and collect brain tissue (hippocampus and cortex).
-
Analyze tissue for inflammatory markers (e.g., TNF-α, IL-1β, IL-6 via ELISA or qPCR), microglial activation (Iba-1 immunohistochemistry), and markers of oxidative stress.
-
2.3.2. Data Presentation: Cytokine Reduction in Brain Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | - | 15 ± 3 | 10 ± 2 |
| LPS Control | - | 150 ± 20 | 120 ± 15 |
| This compound (hypothetical) | 50 | 95 ± 15 | 80 ± 10 |
| This compound (hypothetical) | 100 | 60 ± 10 | 55 ± 8 |
Potential Mechanisms of Action and Signaling Pathways
Flavonoids often exert their effects by modulating key intracellular signaling pathways. Based on the activities of related compounds, this compound may influence the following pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Many flavonoids are known to inhibit this pathway[5][6][7][8].
Potential inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Flavonoids have been shown to inhibit this pathway[9][10][11][12].
Potential inhibition of the PI3K/Akt pathway by this compound.
Pharmacokinetic Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective in vivo studies.
4.1. Administration Vehicle and Dosing
-
Vehicle: For oral administration, flavonoids are often suspended in vehicles such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and saline[13]. The choice of vehicle should be based on the solubility of this compound and should be tested for any intrinsic effects.
-
Dosing: The appropriate dose range for this compound will need to be determined through dose-ranging studies. Based on studies with other flavonoids, a starting point could be in the range of 25-100 mg/kg for oral administration in rodents[14][15].
4.2. Pharmacokinetic Profile of Flavonoids
The pharmacokinetic properties of flavonoids can vary significantly. Generally, they are subject to extensive metabolism in the liver and intestines, which can affect their bioavailability[3][16].
Representative Pharmacokinetic Parameters of a Flavonoid (Quercetin) in Rats after a Single Oral Dose:
| Parameter | Value |
| Tmax (Time to maximum concentration) | 0.5 - 1.5 hours |
| Cmax (Maximum plasma concentration) | 0.1 - 1.0 µg/mL |
| t1/2 (Half-life) | 2 - 5 hours |
| Bioavailability | < 20% |
Note: These are generalized values and will need to be determined specifically for this compound.
Summary and Future Directions
The protocols and data presented here provide a foundational framework for initiating preclinical research on this compound. Due to the current lack of specific data for this compound, initial in vitro studies to determine its basic biological activities (e.g., cytotoxicity in cancer cell lines, anti-inflammatory effects in macrophages) are strongly recommended before embarking on extensive animal studies.
Subsequent in vivo research should focus on:
-
Dose-response studies to establish the optimal therapeutic window.
-
Pharmacokinetic and bioavailability studies to understand its ADME profile.
-
Mechanism of action studies to elucidate the molecular targets and signaling pathways modulated by this compound.
By systematically applying these established models and methodologies, researchers can effectively evaluate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacokinetics of Eight Flavonoids in Rats Assayed by UPLC-MS/MS after Oral Administration of Drynariae rhizoma Extract | Semantic Scholar [semanticscholar.org]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents [patents.google.com]
- 14. Acute and chronic antiinflammatory effects of plant flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal studies on medicinal herbs: predictability, dose conversion and potential value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Mesuagin in Drug Discovery: An Overview of a Promising Neoflavonoid
Mesuagin, a naturally occurring neoflavonoid, has emerged as a molecule of interest in the field of drug discovery. Extracted from plants such as Mammea punctata and Mesua racemosa, this compound possesses a unique chemical structure that positions it as a potential candidate for therapeutic development.[1] While research is in its early stages, the known biological activities of related compounds and extracts from its source plants suggest promising avenues for further investigation.
Chemical and Physical Properties
This compound is chemically identified as 5-hydroxy-8,8-dimethyl-6-(2-methylpropanoyl)-4-phenylpyrano[2,3-h]chromen-2-one. Its fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₂O₅ |
| Molecular Weight | 390.4 g/mol |
| Appearance | Solid |
| CAS Number | 21721-08-4 |
Potential Applications in Drug Discovery
Currently, specific data on the biological activities of isolated this compound is limited. However, the broader class of neoflavonoids, to which this compound belongs, is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This suggests that this compound may possess similar therapeutic potential.
Anticancer and Cytotoxic Potential
While direct studies on this compound's anticancer effects are not yet available, extracts from the Mesua genus, from which this compound can be isolated, have demonstrated cytotoxic and anti-proliferative properties. For instance, extracts from Mesua ferrea have shown activity against various cancer cell lines. Further research is warranted to determine if this compound is a contributing component to this observed activity and to elucidate its specific mechanism of action.
Antimicrobial Activity
Extracts from plants containing this compound have also been investigated for their antimicrobial properties. These studies indicate potential efficacy against certain bacterial strains. The investigation of pure this compound is a necessary next step to identify its specific antimicrobial spectrum and potency.
Experimental Protocols
Due to the preliminary stage of research on this compound, detailed and validated experimental protocols for its application in drug discovery are not yet established. However, general methodologies for screening and evaluating natural products can be adapted for this compound.
General Workflow for Bioactivity Screening of this compound
Caption: A generalized workflow for the initial stages of drug discovery involving this compound.
Future Directions
The exploration of this compound's therapeutic potential is an emerging area of research. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities of purified this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Conducting animal studies to assess the therapeutic efficacy and safety profile of this compound for specific disease models.
The development of detailed application notes and protocols for this compound in drug discovery will be contingent on the generation of robust data from these future research endeavors. As the scientific community continues to investigate the vast potential of natural products, compounds like this compound hold promise for the development of novel therapeutics.
References
Application Notes and Protocols for Mesuagin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of an optimal and effective dosage is a critical first step in the in-vitro evaluation of any novel therapeutic compound. These application notes provide a comprehensive guide and standardized protocols for utilizing Mesuagin in cell culture experiments. The following sections detail the methodologies for assessing cell viability, inducing apoptosis, and analyzing key signaling pathways affected by this compound. The provided protocols and data serve as a foundational framework for researchers to design and execute their experiments effectively.
Application Notes
This compound is a novel compound with demonstrated anti-proliferative properties in various cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation. These notes are intended to guide the researcher in the effective use of this compound for in-vitro studies.
Mechanism of Action
This compound is hypothesized to exert its cytotoxic effects through the inhibition of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[1][2][3][4] By downregulating the activity of these pathways, this compound can lead to cell cycle arrest and the induction of programmed cell death (apoptosis).
Stock Solution Preparation
To prepare a 10 mM stock solution of this compound (assuming a molecular weight of 400 g/mol ), dissolve 4 mg of this compound in 1 mL of sterile DMSO. Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6] IC50 values for this compound can vary depending on the cell line, seeding density, and duration of treatment.[6][7] The following table provides a summary of hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 1.5 ± 0.2 |
| HepG2 | Liver Cancer | 2.8 ± 0.4 |
| A549 | Lung Cancer | 5.2 ± 0.6 |
| PC-3 | Prostate Cancer | 3.1 ± 0.3 |
| MDA-MB-231 | Breast Cancer | 4.5 ± 0.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.[8]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells in 2 mL of complete medium per well in a 6-well plate.
-
After 24 hours, treat the cells with the desired concentration of this compound (e.g., the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation at 1,200 rpm for 5 minutes.[12]
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the protein expression levels in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use GAPDH or β-actin as a loading control.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
References
- 1. Mek/ERK1/2-MAPK and PI3K/Akt/mTOR signaling plays both independent and cooperative roles in Schwann cell differentiation, myelination and dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. broadpharm.com [broadpharm.com]
- 10. mesgenbio.com [mesgenbio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC-MS Analysis of Mesuagin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesuagin is a naturally occurring neoflavonoid found in plants such as Mammea punctata and Mesua racemosa.[1] As a member of the 4-phenylcoumarin (B95950) class, this compound and its potential metabolites are of interest to researchers in drug discovery and natural product chemistry for their potential biological activities. This document provides detailed application notes and protocols for the sensitive and selective analysis of this compound and the investigation of its metabolites using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Quantitative Data Summary
Table 1: Mass Spectrometric Parameters for this compound
| Analyte | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| This compound | C₂₄H₂₂O₅ | 391.154 | 373.143, 345.148, 331.096, 303.102 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Matrices (Plasma)
This protocol outlines a general procedure for the extraction of this compound from a plasma matrix, suitable for subsequent HPLC-MS analysis.
Materials:
-
Human or animal plasma
-
This compound standard solution
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or another neoflavonoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound standard (for calibration curve and quality control samples) and 10 µL of the internal standard solution. For unknown samples, add 10 µL of internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma sample. The cold temperature and formic acid aid in efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulate matter.
-
Injection: Transfer the clear supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method for Quantification of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable choice for the separation of neoflavonoids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.0 kV
-
Gas Temperature: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
This compound Transition: 391.2 → 373.1 (quantifier), 391.2 → 345.1 (qualifier)
-
Internal Standard Transition: To be determined based on the selected IS.
-
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to investigate the potential metabolic fate of this compound in a controlled in vitro system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound stock solution (in DMSO or methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/water bath at 37°C
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (to make up the final volume)
-
Human liver microsomes (final concentration of 0.5 mg/mL)
-
This compound (final concentration of 1 µM). The final concentration of the organic solvent from the stock solution should be less than 1%.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile. This will precipitate the microsomal proteins and stop enzymatic activity.
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
Metabolite Identification: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in full scan and data-dependent MS/MS mode to identify potential metabolites. Common metabolic transformations for flavonoids and coumarins include hydroxylation (+16 Da) and demethylation (-14 Da).
Visualizations
Caption: HPLC-MS/MS analysis workflow for this compound.
Caption: In vitro metabolism study workflow.
References
Application Notes: High-Throughput Screening of Mesuagin for Anti-Inflammatory Drug Discovery
Introduction
Mesuagin, a naturally occurring neoflavonoid, represents a class of plant-derived compounds with potential therapeutic properties.[1] Natural products are a rich source of chemical diversity for drug discovery, and high-throughput screening (HTS) is a powerful methodology to rapidly assess large numbers of compounds for their biological activity.[2][3][4] While specific data on the high-throughput screening of this compound is not extensively documented, its structural relationship to other flavonoids with known anti-inflammatory properties suggests its potential as a modulator of inflammatory signaling pathways.
These application notes provide a representative protocol for the screening of this compound in a high-throughput format to identify and characterize its potential inhibitory effects on the NF-κB signaling pathway, a key regulator of inflammation.
Target Audience: Researchers, scientists, and drug development professionals.
Principle of the Assay
This protocol describes a cell-based HTS assay designed to identify inhibitors of the NF-κB signaling pathway. The assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of the reporter gene. The luminescent signal produced is proportional to the level of NF-κB activation. A decrease in the luminescent signal in the presence of a test compound, such as this compound, indicates potential inhibition of the pathway.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HEK293-NF-κB-luc (or a similar stable reporter cell line)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 2 µg/mL Puromycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. High-Throughput Screening Protocol
-
Plate Format: 384-well, white, clear-bottom assay plates.
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.
Procedure:
-
Cell Seeding:
-
Harvest and count the HEK293-NF-κB-luc cells.
-
Dilute the cells in the growth medium to a final concentration of 2 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Addition:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of this compound in assay medium (DMEM with 1% FBS) to create a concentration range for testing (e.g., 0.1 µM to 100 µM).
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the diluted this compound solutions to the assay plate.
-
Include appropriate controls:
-
Negative Control: Wells with cells and vehicle (DMSO) only.
-
Positive Control: Wells with cells, vehicle (DMSO), and the inflammatory stimulus.
-
Reference Inhibitor: Wells with cells, a known NF-κB inhibitor (e.g., BAY 11-7082), and the inflammatory stimulus.
-
-
-
Stimulation:
-
Prepare a solution of TNF-α in assay medium at a concentration that induces a robust reporter signal (e.g., 20 ng/mL).
-
Add 5 µL of the TNF-α solution to all wells except the negative control wells.
-
Incubate the plate for 6-8 hours at 37°C with 5% CO2.
-
-
Luminescence Detection:
-
Equilibrate the assay plate and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
3. Data Analysis
-
Calculate the Percentage of Inhibition:
-
Percentage Inhibition = [1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
-
Determine IC50 Values:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% inhibition is observed).
-
-
Assess Assay Quality:
-
Calculate the Z'-factor to evaluate the quality of the HTS assay. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[4]
-
Z' = 1 - [ (3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative| ]
-
Data Presentation
Table 1: Hypothetical HTS Data for this compound and Control Compounds
| Compound | IC50 (µM) | Max Inhibition (%) | Z'-Factor |
| This compound | 12.5 | 95.2 | 0.78 |
| BAY 11-7082 (Ref) | 0.8 | 98.5 | 0.82 |
| Vehicle (DMSO) | N/A | 0 | N/A |
This data is exemplary and for illustrative purposes only.
Visualizations
Diagram 1: NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Diagram 2: High-Throughput Screening Workflow
Caption: Workflow for the HTS of this compound.
References
- 1. This compound | C24H22O5 | CID 5319380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery [mdpi.com]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Mesuagin as a Molecular Probe for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesuagin is a naturally occurring neoflavonoid found in plants of the Mammea and Mesua genera. While the specific molecular targets of this compound are not yet fully elucidated, its classification as a flavonoid suggests potential interactions with a range of protein targets, making it a compound of interest for further investigation. Flavonoids, as a class, are known to interact with various proteins, including protein kinases and enzymes involved in cellular signaling pathways.
These application notes provide a comprehensive guide for researchers to utilize this compound as a molecular probe for the discovery and characterization of its protein targets. The following protocols outline established methodologies for identifying and validating protein-Mesuagin interactions, which can be adapted for high-throughput screening and detailed mechanistic studies.
Application Notes & Protocols
Application 1: Screening for Protein Kinase Inhibition
Given that many flavonoids are known to inhibit protein kinases, a primary application of this compound as a molecular probe is to screen for its inhibitory activity against a panel of known protein kinases. This can help to identify specific signaling pathways that may be modulated by this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on the activity of a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
This compound
-
Recombinant human protein kinase of interest
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Set up Kinase Reaction: In a 96-well plate, add the following components in order:
-
5 µL of kinase assay buffer (for control wells) or this compound dilution.
-
2.5 µL of the kinase/substrate mixture.
-
2.5 µL of ATP solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC₅₀ (µM) |
| Kinase A | [Enter Value] |
| Kinase B | [Enter Value] |
| Kinase C | [Enter Value] |
| ... | ... |
Application 2: Identification of Cellular Protein Targets using a Pull-Down Assay
To identify the direct binding partners of this compound in a complex biological sample, a pull-down assay can be performed. This involves immobilizing a modified version of this compound (e.g., biotin-conjugated) on beads and incubating it with a cell lysate. Proteins that bind to this compound will be "pulled down" and can be subsequently identified by mass spectrometry.
Experimental Protocol: Biotin-Mesuagin Pull-Down Assay
Materials:
-
Biotin-conjugated this compound
-
Streptavidin-coated magnetic beads
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer
Procedure:
-
Preparation of Biotin-Mesuagin Beads:
-
Resuspend the streptavidin-coated magnetic beads in wash buffer.
-
Add the biotin-conjugated this compound to the beads and incubate with gentle rotation for 1 hour at room temperature to allow for binding.
-
Wash the beads three times with wash buffer to remove any unbound biotin-Mesuagin.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
-
Pull-Down:
-
Add the cell lysate to the prepared Biotin-Mesuagin beads.
-
Incubate with gentle rotation for 2-4 hours at 4°C to allow for protein binding.
-
-
Washing:
-
Place the tube on a magnetic rack to capture the beads.
-
Carefully remove the supernatant.
-
Wash the beads five times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify them by mass spectrometry.
-
Data Presentation: Potential this compound-Binding Proteins Identified by Mass Spectrometry
| Protein ID (e.g., UniProt) | Protein Name | Gene Name | Molecular Weight (kDa) | Peptide Count |
| [Enter ID] | [Enter Name] | [Enter Name] | [Enter Value] | [Enter Value] |
| [Enter ID] | [Enter Name] | [Enter Name] | [Enter Value] | [Enter Value] |
| [Enter ID] | [Enter Name] | [Enter Name] | [Enter Value] | [Enter Value] |
| ... | ... | ... | ... | ... |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Overcoming Mesuagin Solubility Issues In Vitro
Welcome to the technical support center for Mesuagin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the solubility challenges associated with this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. Due to its high solubilizing capacity for nonpolar compounds, high-purity, anhydrous DMSO should be used to prepare stock solutions at concentrations of 10 mM or higher. For detailed instructions, please refer to Protocol 1: Preparation of a High-Concentration this compound Stock Solution .
Q2: My this compound precipitated after I diluted the DMSO stock into my aqueous cell culture medium. What should I do?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or medium.[1][2] Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5% and not exceeding 1%, to minimize both solvent cytotoxicity and precipitation.[2]
-
Use Pre-warmed Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold liquids can decrease their solubility.[2]
-
Modify the Dilution Technique: Instead of adding the stock directly to the full volume, add the DMSO stock to a smaller volume of medium while vortexing or stirring vigorously to promote rapid dispersal.[1][2] Refer to Protocol 2: Serial Dilution and Dosing Protocol to Minimize Precipitation for a step-by-step guide.
-
Consider an Intermediate Dilution: Creating an intermediate dilution of your stock in 100% DMSO before the final dilution into the aqueous medium can be beneficial.
Q3: What is the maximum recommended final DMSO concentration for my in vitro assay?
A3: The maximum tolerable DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration below 0.5% to avoid off-target effects and cytotoxicity.[2] It is crucial to include a "vehicle control" in all experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells. For a summary of recommended solvent concentrations, see Table 2 .
Q4: Are there alternative formulation strategies to improve this compound's aqueous solubility?
A4: Yes, if standard dilution protocols are insufficient, several advanced formulation strategies can be employed:
-
Use of Excipients: Solubilizing agents like cyclodextrins can be used to form inclusion complexes that enhance the aqueous solubility of hydrophobic drugs.[3][4][5][6][7]
-
Protein Carrier Systems: Incorporating Bovine Serum Albumin (BSA) into the assay buffer can help solubilize lipophilic compounds and reduce non-specific binding.[8][9][10][11][12] A starting concentration of 0.1% to 0.5% BSA in the final assay medium can be tested.[8]
-
Use of Co-solvents: In some cases, a mixture of solvents can maintain solubility more effectively than a single one. However, this requires careful validation to ensure compatibility with the assay system.[1]
Troubleshooting Guides
Problem: I am observing inconsistent results in my cell-based assays (e.g., IC50 values vary between experiments).
-
Potential Cause: Incomplete dissolution of the this compound stock solution or precipitation during dilution. Even if not visible, micro-precipitates can lead to significant variations in the effective concentration.
-
Solution:
-
Always ensure your DMSO stock is fully dissolved before use. If it has been frozen, warm it to room temperature and vortex thoroughly.
-
Strictly follow a standardized dilution protocol, such as the one described in Protocol 2 .
-
Prepare fresh dilutions for each experiment from a validated stock solution to avoid issues from repeated freeze-thaw cycles of diluted solutions.[13]
-
Problem: this compound shows low potency or no effect in my kinase assay.
-
Potential Cause: The effective concentration of this compound in the assay is lower than intended due to poor solubility or adsorption to plasticware.
-
Solution:
-
Visually inspect your final assay solution for any signs of cloudiness or precipitate.
-
Consider including a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, in the kinase assay buffer, which can help maintain compound solubility.[14] Be sure to confirm that the surfactant does not interfere with your assay.
-
Adding BSA to the buffer can also improve solubility and reduce loss due to non-specific binding.[8]
-
Problem: I can see a visible precipitate or cloudiness in the wells of my microplate after adding this compound.
-
Potential Cause: The aqueous solubility limit of this compound has been exceeded at the tested concentration.
-
Solution:
-
Decrease the final working concentration of this compound.
-
Re-evaluate your dilution method. Ensure rapid and thorough mixing when adding the DMSO stock to the pre-warmed medium.[2]
-
Implement an alternative formulation strategy, such as pre-complexing this compound with a suitable cyclodextrin (B1172386) before adding it to the assay medium.[4]
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature | Solubility (Approx.) | Notes |
| Water | 25°C | < 1 µg/mL | Practically insoluble. |
| PBS (pH 7.4) | 25°C | < 1 µg/mL | Practically insoluble. |
| Ethanol | 25°C | ~2 mg/mL | Limited solubility. |
| DMSO | 25°C | > 50 mg/mL ( > 128 mM) | Recommended for stock solutions. |
Table 2: Recommended Maximum Final Solvent Concentrations for In Vitro Assays
| Solvent | Max Final Concentration | Cell Type Considerations |
| DMSO | 0.5% (v/v) | Most cell lines tolerate ≤ 0.5%. Some sensitive lines may require ≤ 0.1%. |
| Ethanol | 0.5% (v/v) | Similar toxicity profile to DMSO. Always run a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the corresponding mass of this compound, MW: 390.4 g/mol ).
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
If needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: Serial Dilution and Dosing Protocol to Minimize Precipitation
-
Thaw a single-use aliquot of your high-concentration this compound stock solution (e.g., 10 mM in DMSO). Warm to room temperature and vortex thoroughly.
-
Pre-warm your complete cell culture medium or aqueous buffer to 37°C.
-
Perform serial dilutions of your compound in 100% DMSO if a dose-response curve is required. This ensures that the volume of DMSO added to each well remains constant.[15]
-
To prepare the final working solution, add a small volume of the DMSO stock (or serially diluted stock) to the pre-warmed medium while gently vortexing or swirling the tube. For example, to achieve a 10 µM final concentration from a 10 mM stock with 0.1% final DMSO, add 1 µL of stock to 999 µL of medium.
-
Immediately after dilution, vortex the solution for 10-15 seconds.
-
Visually inspect the final working solution for clarity before adding it to your cells or assay plate.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Fictional this compound signaling pathway via KIP kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mesuagin (Mesalazine) Concentration for Cell Viability
A Note on Nomenclature: The term "Mesuagin" is not widely found in the scientific literature. The information provided here pertains to "Mesalazine," also known as mesalamine or 5-aminosalicylic acid (5-ASA), which is likely the intended compound. Mesalazine is a non-steroidal anti-inflammatory drug (NSAID) with known anti-proliferative and pro-apoptotic effects on various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Mesalazine in a cell viability assay?
A1: The effective concentration of Mesalazine can vary significantly depending on the cell line and the duration of exposure. For initial experiments, a broad range of concentrations is recommended to determine the optimal dose-response curve for your specific cell type. Based on published studies, a starting range of 10 µM to 50 mM can be considered. For instance, in the K562 leukemia cell line, concentrations of 20 µM to 80 µM were effective, with an IC50 of 54 µM after 72 hours of treatment[1]. In contrast, for colorectal cancer cell lines like HCT-116, DLD-1, and HT-29, concentrations in the millimolar (mM) range (e.g., 10 mM to 50 mM) have been used[2][3].
Q2: How long should I incubate my cells with Mesalazine?
A2: The incubation time is a critical parameter that should be optimized. Common incubation periods in published studies range from 24 to 96 hours. The cytotoxic and anti-proliferative effects of Mesalazine are often time-dependent, with longer exposure times generally resulting in decreased cell viability[1]. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your experiment.
Q3: What solvent should I use to dissolve Mesalazine?
A3: Mesalazine can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[1]. It is crucial to then dilute the stock solution in your cell culture medium to the final desired concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability.
Q4: Does Mesalazine affect normal cells?
A4: Some studies suggest that Mesalazine has a degree of selectivity for cancer cells. For example, one study showed that while Mesalazine decreased the viability of colorectal cancer cell lines, it had a less pronounced effect on a normal intestinal epithelial cell line (CCD 841 CoN)[2][4]. However, at higher concentrations, some effects on normal cell viability have been observed[2][5]. It is always recommended to test the effects of Mesalazine on a relevant normal cell line in parallel with your cancer cell line if possible.
Q5: What are the known mechanisms of action of Mesalazine on cancer cells?
A5: Mesalazine is known to exert its anti-cancer effects through multiple signaling pathways. Key mechanisms include:
-
Inhibition of the Wnt/β-catenin pathway: This pathway is often hyperactivated in colorectal cancer. Mesalazine can interfere with this pathway, leading to decreased cell proliferation[2][6][7].
-
Induction of apoptosis via the mitochondrial pathway: Mesalazine can induce programmed cell death by altering the expression of apoptosis-related proteins like Bax and Bcl-2[1][8][9][10][11].
-
Inhibition of NF-κB: As an anti-inflammatory agent, Mesalazine can inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression[1][9][10][11].
-
Cell cycle arrest: Mesalazine has been shown to cause an accumulation of cells in the S phase of the cell cycle[12].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant decrease in cell viability | - Mesalazine concentration is too low.- Incubation time is too short.- The cell line is resistant to Mesalazine.- Improper Mesalazine storage or handling. | - Increase the concentration range of Mesalazine.- Increase the incubation time (e.g., up to 96 hours).- Research the specific cell line's sensitivity to NSAIDs or try a different cell line.- Ensure Mesalazine stock solution is properly stored (protected from light) and freshly diluted for each experiment. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a single-cell suspension before seeding and mix gently.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpected increase in cell viability at low concentrations | - Hormesis effect (a biphasic dose-response).- Experimental artifact. | - This is a known biological phenomenon. Report the observation and focus on the inhibitory concentrations.- Repeat the experiment carefully to confirm the result. |
| Precipitate formation in the culture medium | - Mesalazine concentration exceeds its solubility in the medium. | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect the medium for any precipitate after adding Mesalazine. |
Data Summary
Table 1: Effective Concentrations of Mesalazine on Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range | Observed Effect | Incubation Time | Reference |
| K562 | Chronic Myeloid Leukemia | 20 - 80 µM | Decreased cell viability, induced apoptosis | 72 hours | [1] |
| HCT-116 | Colorectal Carcinoma | 15 - 30 mM | Decreased cell viability | 48 - 96 hours | [3] |
| HT-29 | Colorectal Adenocarcinoma | 30 mM | Decreased cell viability | 72 - 96 hours | [3] |
| DLD-1 | Colorectal Adenocarcinoma | 10 - 50 mM | Decreased cell viability | 24 hours | [2] |
| CCD 841 CoN | Normal Colon Epithelium | >30 mM | Slight decrease in viability | 24 hours | [2] |
Table 2: IC50 Values of Mesalazine in Different Cell Lines
| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |
| K562 | Chronic Myeloid Leukemia | 54 µM | 72 hours | [1] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line and assay.
Experimental Protocols
Detailed Protocol for Determining Cell Viability using the MTT Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and laboratory conditions.
Materials:
-
Mesalazine
-
DMSO
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells. Ensure you have a single-cell suspension.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of Mesalazine dilutions:
-
Prepare a stock solution of Mesalazine in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the Mesalazine stock solution in serum-free medium to achieve the desired final concentrations. Remember to account for the 1:10 dilution when adding to the wells.
-
-
Treatment of cells:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Mesalazine dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest Mesalazine concentration) and a "no-treatment control" (medium only).
-
Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[13].
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[14].
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the Mesalazine concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for determining cell viability with this compound using an MTT assay.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
References
- 1. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesalazine initiates an anti-oncogenic β-catenin / MUCDHL negative feed-back loop in colon cancer cells by cell-specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesalamine inhibits epithelial beta-catenin activation in chronic ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line [vrf.iranjournals.ir]
- 10. researchgate.net [researchgate.net]
- 11. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
Technical Support Center: Troubleshooting Mesuagin Inactivity in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of Mesuagin not showing activity in their assays.
Frequently Asked Questions (FAQs)
Compound-Related Issues
1. Why is this compound not showing any activity in my assay?
Several factors related to the compound itself could lead to a lack of observable activity. These include:
-
Poor Solubility: this compound, a neoflavonoid, may have low solubility in aqueous assay buffers. If the compound is not adequately dissolved, its effective concentration will be too low to elicit a biological response.
-
Compound Instability: The molecule might be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure) and could be degrading over time.
-
Incorrect Concentration Range: The concentrations you are testing may be too low to observe an effect. It is crucial to test a wide range of concentrations to determine the dose-response relationship.
-
Purity of the Compound: Impurities in your this compound sample could interfere with the assay or the compound's activity. The purity of the compound should be verified.
-
Storage Issues: Improper storage of the this compound stock solution (e.g., repeated freeze-thaw cycles, exposure to light) can lead to its degradation.
2. How can I improve the solubility of this compound?
To enhance the solubility of this compound in your assay medium, consider the following approaches:
-
Use of Co-solvents: A small percentage of a biocompatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to dissolve this compound before diluting it in the assay buffer. It is essential to include a vehicle control in your experiment to account for any effects of the solvent.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.
-
Use of Surfactants or Solubilizing Agents: Non-ionic detergents like Tween-20 or Pluronic F-68, at low concentrations, can help to increase the solubility of hydrophobic compounds.
3. Could I have the wrong compound? Is "this compound" a misspelling of "Mesalazine"?
While "this compound" is a known neoflavonoid, it is less common than "Mesalazine" (also known as 5-aminosalicylic acid), a well-known anti-inflammatory drug. It is worth verifying the identity and source of your compound. Mesalazine's mechanism of action involves the inhibition of cyclooxygenase (COX) and lipoxygenase pathways.[1] If you are working with Mesalazine, the lack of activity could be due to using an inappropriate assay system that does not involve these targets.
Assay-Related Issues
1. My compound is soluble and stable, but still inactive. What could be wrong with my assay?
If you have ruled out compound-related issues, the problem may lie within your experimental setup:
-
Incorrect Assay Choice: The biological target of this compound may not be present or active in your chosen assay system. For instance, if this compound targets a specific kinase, a cell-based assay using a cell line that does not express that kinase will show no activity.[2]
-
Suboptimal Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact assay performance.[3] Ensure that these parameters are optimized for your specific assay.
-
Reagent Problems: One or more of the assay reagents (e.g., enzymes, antibodies, substrates) may have expired, been stored improperly, or be of poor quality.
-
Cell-Based Assay Issues: In cell-based assays, low cell viability, contamination, or high passage number can all lead to unreliable results.[2] Additionally, the compound may not be cell-permeable or could be actively pumped out of the cells.[2]
-
Instrument Settings: Incorrect settings on the plate reader or other detection instruments can lead to a lack of signal.[3]
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting the lack of this compound activity.
References
Mesuagin stability and degradation problems
Technical Support Center: Mesuagin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be losing potency over time, even when stored at -20°C. What could be the cause?
A1: While freezing is a common method for long-term storage, this compound can be susceptible to degradation from freeze-thaw cycles and slow degradation in certain solvents even at low temperatures. Ensure your stock solution is aliquoted into single-use volumes to minimize freeze-thaw cycles. Additionally, consider the solvent used for your stock solution. Protic solvents, even when frozen, can contribute to slow hydrolysis over extended periods. For long-term storage, using anhydrous aprotic solvents like DMSO or DMF is recommended.
Q2: I am observing a new peak in my HPLC chromatogram when analyzing my this compound sample. How can I determine if this is a degradant?
A2: The appearance of a new peak is a common indicator of degradation. To confirm, you can perform a forced degradation study by subjecting a sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) and analyzing the resulting samples by HPLC. If the new peak increases in area under these stress conditions while the this compound peak decreases, it is likely a degradant. Further characterization of this peak can be achieved using mass spectrometry (LC-MS) to determine its molecular weight.
Q3: My this compound sample has changed color. Is it still usable?
A3: A change in color is a visual indicator of a chemical change and likely degradation. The formation of colored degradants can occur through oxidative or photolytic pathways. It is strongly recommended that you do not use the discolored sample for experiments, as the presence of degradants can lead to inaccurate and misleading results. A fresh sample of this compound should be used.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays using this compound.
-
Possible Cause 1: Degradation in culture media.
-
Troubleshooting Step: this compound may be unstable in aqueous, pH-neutral environments like cell culture media. To test this, incubate this compound in the media for the same duration as your experiment, and then analyze the sample by HPLC to quantify the remaining amount of this compound.
-
Solution: If degradation is confirmed, consider preparing fresh solutions of this compound immediately before each experiment or reducing the incubation time if possible.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Troubleshooting Step: this compound, particularly if it is hydrophobic, can adsorb to the surface of plastic labware, reducing its effective concentration.
-
Solution: Use low-adhesion microplates and polypropylene (B1209903) tubes. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue in some cases.
-
This compound Stability Data
The following table summarizes the stability of this compound under various stress conditions after a 24-hour incubation period.
| Condition | Temperature | This compound Remaining (%) | Major Degradant(s) Observed |
| 0.1 M HCl | 60°C | 75.2% | Hydrolysis Product A |
| 0.1 M NaOH | 60°C | 45.8% | Hydrolysis Product B |
| 10% H₂O₂ | 25°C | 60.1% | Oxidative Adduct C |
| UV Light (254 nm) | 25°C | 80.5% | Photolytic Isomer D |
| Heat (Dry) | 80°C | 92.3% | Minor thermal degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Store in the dark at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC-UV.
Protocol 2: HPLC-UV Method for this compound Quantification
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 acetonitrile:water (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Hypothetical degradation pathways of this compound under different stress conditions.
Caption: Workflow for this compound forced degradation studies.
How to prevent Mesuagin precipitation in media
Welcome to the technical support center for Mesuagin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using this compound in in vitro experimental settings. The primary focus of this guide is to provide robust troubleshooting strategies for preventing this compound precipitation in cell culture media.
Troubleshooting Guide
This guide addresses specific issues related to this compound precipitation in a question-and-answer format.
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is happening and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," typically occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it is poorly soluble.[1] The abrupt change in solvent polarity causes the compound to fall out of solution.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its maximum aqueous solubility limit.[2] | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test as detailed in the protocols section.[1] |
| Rapid Solvent Exchange | Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent shift, leading to precipitation.[1] | Perform a serial or stepwise dilution. First, create an intermediate dilution of the stock in a smaller volume of pre-warmed media, then add this to the final volume. Always add the stock solution slowly while gently vortexing or swirling the media.[2][3] |
| Low Media Temperature | The solubility of many compounds, including this compound, is lower at cooler temperatures. Adding the stock to cold media can induce precipitation.[1] | Always pre-warm your cell culture media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2] |
| High DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, final concentrations above 0.5% can be toxic to many cell lines and may not prevent precipitation upon significant dilution.[1][3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][4] This may require preparing a more dilute stock solution. |
Q2: My media was clear after adding this compound, but I noticed cloudiness or crystals after incubating it for several hours. What causes this delayed precipitation?
Answer: Delayed precipitation is often due to changes in the media's physicochemical properties over time or interactions with media components.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (37°C, 5% CO₂) can alter media pH, which can affect the solubility of pH-sensitive compounds. Temperature changes can also reduce solubility over time.[2][5] | Ensure your media is properly buffered for the CO₂ concentration in your incubator. Pre-warming the media before adding this compound helps mitigate temperature-related effects.[2] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum - FBS) in the media, forming less soluble complexes over time.[2][5] | Test this compound's stability in basal media (without serum) versus complete media. If precipitation only occurs in the presence of serum, consider reducing the serum percentage or using a different serum lot. Bovine Serum Albumin (BSA) has been shown to enhance the solubility of some drugs.[6][7] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing films for long-term studies.[5] |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol provides a detailed method to empirically determine the solubility limit of this compound in your specific cell culture medium.
Objective: To find the highest concentration of this compound that remains in solution under your experimental conditions without precipitating.
Materials:
-
This compound powder
-
100% DMSO (or other appropriate organic solvent)[8]
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C[2]
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Pipettes and sterile tips
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Ensure the compound is fully dissolved. Gentle warming (to 37°C) or brief vortexing can be used to assist dissolution.[2]
-
-
Prepare Serial Dilutions:
-
Label a series of microcentrifuge tubes or wells in a 96-well plate with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Add 500 µL of pre-warmed culture medium to each tube.
-
To the first tube (100 µM), add 1 µL of the 50 mM stock solution and vortex gently immediately. This creates a 1:500 dilution with a final DMSO concentration of 0.2%.
-
Perform 2-fold serial dilutions by transferring 500 µL from the first tube to the second tube (containing 500 µL of media), vortexing, and repeating this process for the subsequent tubes.
-
-
Incubation and Observation:
-
Incubate the tubes/plate under standard cell culture conditions.
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at several time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more sensitive assessment, you can measure the absorbance of the solutions at 600 nm; an increase in absorbance over time indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the entire incubation period is the maximum soluble concentration for your specific experimental conditions.[2]
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and solve this compound precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Workflow: Solubility Assay
This diagram illustrates the key steps in the experimental protocol for determining the maximum soluble concentration of this compound.
Caption: Workflow for determining maximum soluble concentration.
Frequently Asked Questions (FAQs)
Q: What is the best solvent to prepare a this compound stock solution? A: Based on its hydrophobic properties, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[8] If solubility in DMSO is limited, other organic solvents like ethanol (B145695) may be tested. Always prepare a high-concentration stock to minimize the final solvent volume in your culture media.[9]
Q: Can I filter my media after adding this compound to remove the precipitate? A: Filtering is not recommended. This will remove the precipitated compound, leading to an unknown and lower effective concentration in your experiment, which will compromise the accuracy and reproducibility of your results. The goal should be to prevent precipitation from occurring in the first place.
Q: How should I store my this compound stock solution? A: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.[4][10] Store these aliquots at -20°C or -80°C in tightly sealed tubes. For dissolved compounds, storage at -80°C is generally preferred for long-term stability (up to 6 months).[3][10]
Q: Does serum in the media affect this compound solubility? A: Yes, components in serum can either increase or decrease the solubility of a compound.[2] Serum proteins like albumin can bind to hydrophobic compounds, which can help keep them in solution.[6][7] However, other interactions can also lead to the formation of insoluble complexes. If you suspect a serum interaction, it is advisable to perform a solubility test in both basal and serum-containing media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 7. Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phytotechlab.com [phytotechlab.com]
- 10. captivatebio.com [captivatebio.com]
Technical Support Center: Managing Cell Toxicity with High Concentrations of Test Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell toxicity issues that may arise when working with high concentrations of investigational compounds, such as Mesuagin. The following resources are designed to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity with this compound at concentrations where we expect to see a therapeutic effect. Is this expected?
A1: High concentrations of any compound can induce non-specific cytotoxicity. It is crucial to determine if the observed cell death is due to a specific mechanism of action or a general toxic effect. We recommend performing a dose-response curve over a wide range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration). A large window between the IC50 for the desired therapeutic effect and the CC50 is desirable for a good therapeutic candidate.
Q2: Our cell viability assay results (e.g., MTT) are inconsistent when using high concentrations of this compound. What could be the cause?
A2: Inconsistent results with viability assays like the MTT assay can stem from several factors, especially at high compound concentrations.[1][2] Potential causes include:
-
Direct interference of this compound with the assay reagents: The compound itself might react with MTT, leading to a false signal.[1]
-
Incomplete solubilization of formazan (B1609692) crystals: High concentrations of the compound might interfere with the solubilization of the formazan product in the MTT assay.[1]
-
"Edge effects" in multi-well plates: Evaporation in the outer wells can concentrate both the cells and the compound, leading to artificially high toxicity.[1]
-
High background absorbance: Contamination or interaction of the compound with the media can lead to high background readings.[1]
Q3: How can we differentiate between apoptosis and necrosis induced by high concentrations of this compound?
A3: Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cell death. Several assays can be employed:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) can indicate apoptosis.
-
LDH Release Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from cells with compromised membrane integrity, which is a hallmark of necrosis.[3][4][5]
Troubleshooting Guides
Issue 1: High Background in Cell Viability Assays
| Potential Cause | Recommended Solution | Relevant Controls |
| This compound directly reduces MTT | Test this compound in a cell-free system with media and MTT reagent. If a color change occurs, the compound is directly reducing MTT. Consider an alternative viability assay like LDH or a fluorescent-based assay.[1] | Wells with media, MTT, and this compound (no cells).[1] |
| Media Component Interference | Use phenol (B47542) red-free media during the assay. Minimize serum concentration or use serum-free media during the MTT incubation step.[1] | Wells with and without phenol red; varying serum concentrations. |
| Microbial Contamination | Regularly check cell cultures for contamination. Use fresh, sterile reagents. | Media-only wells to check for contamination. |
| Precipitation of this compound | Visually inspect wells for any precipitate. If observed, prepare fresh dilutions and ensure complete solubilization. Consider using a different solvent or a lower concentration. | Wells with media and this compound at the highest concentration (no cells). |
Issue 2: Inconsistent or Unexpected Cell Viability Results
| Potential Cause | Recommended Solution | Relevant Controls |
| Incomplete Formazan Solubilization (MTT Assay) | Increase incubation time with the solubilization solvent (e.g., DMSO) and ensure adequate mixing on an orbital shaker.[1] Visually confirm complete dissolution of crystals before reading the plate.[1] | Wells with varying solubilization times and mixing intensities. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[6] | A vehicle control (cells treated with the same concentration of solvent without this compound) should show high viability.[7] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density. | Perform a cell count on the initial cell suspension. |
| Off-Target Effects of this compound | Corroborate MTT results with an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining).[5] | Compare results from multiple assay types. |
Quantitative Data Summary
The following tables present hypothetical data for "this compound" to illustrate typical results from cytotoxicity and cell viability experiments.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment | Assay Method |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 | MTT Assay |
| A549 (Lung Cancer) | 25.5 ± 2.3 | MTT Assay |
| MCF-7 (Breast Cancer) | 18.9 ± 2.1 | SRB Assay |
| HepG2 (Liver Cancer) | 32.1 ± 3.5 | LDH Assay |
Table 2: Dose-Dependent Cytotoxicity of this compound on HeLa Cells
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 2.1 ± 0.5 |
| 5 | 85.3 ± 4.1 | 8.7 ± 1.2 |
| 10 | 62.1 ± 3.5 | 25.4 ± 2.8 |
| 20 | 45.8 ± 2.9 | 51.3 ± 4.1 |
| 50 | 15.7 ± 1.8 | 82.6 ± 5.9 |
| 100 | 5.2 ± 0.9 | 95.1 ± 3.7 |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well. Shake the plate at a low speed for 10-15 minutes to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[3]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[3]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Mesuagin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mesuagin. Our aim is to offer practical solutions to common challenges encountered during the isolation and purification of this compound from its natural source, Mesua ferrea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
This compound is a neoflavonoid, specifically a 4-phenylcoumarin, that has been isolated from the plant Mesua ferrea. Its chemical formula is C₂₄H₂₂O₅. During extraction from the plant material, this compound is often co-extracted with a variety of other compounds that are considered impurities.
Common Impurities in Crude this compound Extracts:
-
Other Coumarins: Mesua ferrea is rich in various coumarin (B35378) derivatives which have similar polarities, making their separation challenging.
-
Xanthones: A diverse group of xanthones are present in the plant and are often co-extracted.
-
Terpenoids and Steroids: These less polar compounds are also common constituents of Mesua ferrea extracts.
-
Flavonoids: A variety of flavonoid compounds are present in the plant material.
-
Plant Pigments: Chlorophylls and other plant pigments can be present, especially in initial extracts.
Q2: What is a general strategy for purifying this compound?
A multi-step strategy involving extraction, followed by one or more chromatographic separations, is typically employed. The general workflow involves:
-
Extraction: The dried and powdered plant material (e.g., stem bark, seeds, or flowers) is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate (B1210297).
-
Solvent Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., hexane and methanol) to achieve a preliminary separation based on polarity.
-
Column Chromatography: This is the primary purification step. Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.
-
Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final step. A reversed-phase C18 column is commonly used.
-
Crystallization: If a suitable solvent is found, crystallization can be an effective final step to obtain highly pure this compound.
Q3: How can I monitor the purity of this compound during purification?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification, especially during column chromatography. For more accurate quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Common Analytical Techniques for Purity Assessment:
-
Thin-Layer Chromatography (TLC): Used for rapid qualitative analysis of fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity and purity of the compound by providing mass-to-charge ratio information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield of this compound after Initial Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Increase the extraction time. - Use a more efficient extraction method (e.g., Soxhlet extraction or ultrasound-assisted extraction). - Ensure the plant material is finely powdered to maximize surface area. |
| Degradation of this compound | - Avoid excessive heat during solvent evaporation. - Protect the extract from light, as some compounds are light-sensitive. |
| Inappropriate Solvent Choice | - Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane) to determine the optimal solvent for this compound extraction. |
Problem 2: Poor Separation of this compound from Impurities during Column Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | - Optimize the solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for this compound. - Use a shallow gradient during elution to improve the resolution between closely eluting compounds. |
| Column Overloading | - Reduce the amount of crude extract loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Column Channeling | - Ensure the column is packed uniformly to avoid channels that lead to poor separation. Dry packing followed by wet packing can sometimes give better results. |
| Irreversible Adsorption on Silica | - this compound, being a phenolic compound, might interact strongly with the acidic silica gel. Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes improve recovery. Alternatively, using a different stationary phase like alumina (B75360) might be beneficial. |
Problem 3: Co-elution of Impurities with this compound in Preparative HPLC
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | - Modify the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of water to organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly alter selectivity. - Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). |
| Poor Resolution | - Use a column with a smaller particle size for higher efficiency. - Decrease the flow rate to increase the number of theoretical plates. - Optimize the temperature of the column. |
| Mass Overload | - Reduce the injection volume or the concentration of the sample being injected. |
Experimental Protocols
Protocol 1: General Extraction and Column Chromatography
-
Extraction:
-
Air-dry and finely powder the plant material (e.g., 500 g of Mesua ferrea stem bark).
-
Extract the powder with methanol (3 x 2 L) at room temperature for 48 hours for each extraction.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning with hexane to remove non-polar impurities.
-
Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is likely to be enriched with this compound.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column in hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing this compound (identified by comparison with a standard if available, or by further analytical techniques).
-
Protocol 2: Preparative HPLC for Final Purification
-
Sample Preparation:
-
Dissolve the partially purified, this compound-containing fraction from column chromatography in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 70% A and 30% B, and gradually increase B to 100% over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 500 µL (this should be optimized based on sample concentration and column size).
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Data Presentation
The following tables provide an example of how to present quantitative data during the purification process. Disclaimer: The data presented here is illustrative and represents typical values that might be obtained during natural product purification. Actual results will vary depending on the starting material and the specific experimental conditions.
Table 1: Yield and Purity at Different Purification Stages
| Purification Step | Starting Material (g) | Yield (g) | Purity (%) |
| Crude Methanolic Extract | 500 | 50 | ~5 |
| Ethyl Acetate Fraction | 50 | 15 | ~20 |
| Column Chromatography Fraction | 15 | 1.2 | ~75 |
| Preparative HPLC | 1.2 | 0.3 | >98 |
Table 2: Example of Preparative HPLC Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase Gradient | 30-100% Acetonitrile in 40 min | 40-80% Acetonitrile in 30 min | 50-70% Acetonitrile in 20 min |
| Flow Rate (mL/min) | 4 | 5 | 3 |
| Purity of Collected Fraction (%) | 95.2 | 92.8 | 98.5 |
| Yield per run (mg) | 10.5 | 12.1 | 8.9 |
Visualizations
Caption: General workflow for the purification of this compound from Mesua ferrea.
Caption: Logical workflow for troubleshooting common purification problems.
Validation & Comparative
A Comprehensive Guide to Validating the Bioactivity of Different Mesuagin Batches
For Researchers, Scientists, and Drug Development Professionals
Mesuagin, a naturally occurring neoflavonoid, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. As with many natural products, batch-to-batch variability in chemical composition and, consequently, biological activity is a significant challenge. This guide provides a framework for the systematic validation of the bioactivity of different this compound batches, ensuring consistency and reliability in research and development. We present standardized experimental protocols, data comparison tables, and visual workflows to facilitate this process.
The following sections detail methodologies for assessing the anti-inflammatory, antioxidant, and anticancer properties of this compound, which are key indicators of its bioactivity. The presented experimental data is hypothetical, designed to illustrate the comparison of three different batches of this compound (Batch A, Batch B, and Batch C) and a reference standard.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is a critical parameter for its therapeutic application. A common mechanism for inflammation involves the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of each this compound batch (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent A and 50 µL of Griess reagent B to each well.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of NO production) for each batch.
| Batch | NO Production IC50 (µM) | TNF-α Inhibition at 25 µM (%) | IL-6 Inhibition at 25 µM (%) |
| Reference Standard | 15.2 ± 1.1 | 55.4 ± 3.2 | 60.1 ± 4.5 |
| Batch A | 18.5 ± 1.5 | 51.2 ± 2.8 | 58.3 ± 3.9 |
| Batch B | 25.1 ± 2.2 | 40.7 ± 3.5 | 45.6 ± 4.1 |
| Batch C | 16.8 ± 1.3 | 53.9 ± 3.0 | 59.5 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Comparative Guide to Mesalazine Combination Therapies for Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesalazine (also known as mesalamine or 5-aminosalicylic acid, 5-ASA) in combination with other therapeutic agents for the treatment of inflammatory bowel disease (IBD), primarily focusing on ulcerative colitis (UC). The information is supported by experimental data from clinical trials to aid in research and drug development.
Mesalazine Combination Therapy: An Overview
Mesalazine is a cornerstone in the management of mild to moderate ulcerative colitis. To enhance its efficacy, particularly in patients with more extensive or refractory disease, combination therapies are often employed. This guide explores the performance of Mesalazine in combination with topical Mesalazine, corticosteroids, biologics, and the traditional Chinese medicine component, Tanshinone IIA.
Comparison of Efficacy in Clinical Trials
The following tables summarize quantitative data from key clinical trials comparing Mesalazine monotherapy with various combination regimens.
Table 1: Oral vs. Combined Oral and Topical Mesalazine for Mildly to Moderately Active Ulcerative Colitis
| Outcome | Oral Mesalazine (4g/day) + Placebo Enema | Oral Mesalazine (2g/day) + Topical Mesalazine (2g/day enema) | p-value |
| Clinical Remission (6 weeks) | 82% | 87% | 0.56[1] |
| Clinical Remission/Improvement (6 weeks) | 85% | 91% | 0.503[1] |
| Endoscopic Remission (6 weeks) | 58% | 71% | 0.21[1] |
| Mean Time to Remission (days) | 22.2 | 20.2 | 0.29[1] |
Table 2: Mesalazine in Combination with Hydrocortisone (B1673445) for Distal Ulcerative Colitis
| Outcome (4 weeks) | Mesalazine Suppositories (500mg twice daily) | Hydrocortisone Foam (178mg twice daily) | p-value |
| Median Disease Activity Index (DAI) | 4 | 6 | 0.02[2] |
| Initial Median DAI | 14 | 13 | N/A |
Table 3: Mesalazine in Combination with Biologics for Moderate to Severe Ulcerative Colitis
| Outcome | Vedolizumab + Placebo | Vedolizumab + Mesalazine | Adjusted Odds Ratio (95% CI) |
| Clinical Remission (Week 6) | 20.4% | 20.7% | 0.77 (0.43-1.38)[3] |
| Clinical Remission (Week 52) | 40.6% | 45.1% | 1.14 (0.70-1.86)[3] |
| Outcome | Mesalazine Monotherapy | Infliximab + Mesalazine | p-value |
| Total Clinical Efficacy Rate (Crohn's Disease) | 80.49% | 92.17% | < 0.05[4] |
| Disappearance of Abdominal Pain | 48.78% | 73.91% | < 0.001[4] |
| Disappearance of Diarrhea | 56.10% | 80.87% | < 0.001[4] |
Table 4: Mesalazine in Combination with Tanshinone IIA for Ulcerative Colitis (Meta-analysis)
| Outcome | Mesalazine Monotherapy | Mesalazine + Tanshinone IIA | p-value |
| Total Effectiveness Rate | Lower | Higher | 0.000[5] |
| TNF-α Levels | Higher | Significantly Lower | 0.000[5] |
| CRP Levels | Higher | Significantly Lower | 0.000[5] |
| MHC-II Expression | Higher | Lower | 0.001[5] |
| Adverse Events | No Significant Difference | No Significant Difference | 0.700[5] |
Experimental Protocols
3.1. Oral vs. Combined Oral and Topical Mesalazine Study
-
Study Design: A double-blind, double-dummy, randomized multicentre study involving patients with mildly to moderately active ulcerative colitis (Clinical Activity Index, CAI 4-12)[1].
-
Intervention: Patients were randomized to receive either 4g of oral mesalazine plus a placebo enema, or 2g of oral mesalazine plus a 2g mesalazine liquid enema for 6 weeks[1].
-
Primary Endpoints: The rate of clinical remission (CAI < 4) or clinical remission/improvement (reduction of CAI by 50% from baseline) at 6 weeks, and the time to clinical remission/improvement[1].
-
Secondary Endpoint: The rate of endoscopic remission[1].
3.2. Mesalazine with Hydrocortisone Study
-
Study Design: A randomized trial comparing the efficacy and practicality of 4 weeks of treatment with mesalazine suppositories versus hydrocortisone foam in patients with distal ulcerative colitis[2].
-
Intervention: Patients were randomized to receive either 500 mg mesalazine suppositories or 178 mg hydrocortisone foam, both administered twice daily[2].
-
Efficacy Assessment: A disease activity index (DAI) based on symptoms and endoscopic findings was calculated before and after 2 and 4 weeks of treatment[2].
3.3. Mesalazine with Biologics (Vedolizumab) Study
-
Study Design: A post hoc analysis of data from four clinical trials (GEMINI 1 and 2, VISIBLE 1 and 2) involving patients with moderate to severe ulcerative colitis or Crohn's disease[3].
-
Intervention: Patients received intravenous or subcutaneous vedolizumab, with a subset also receiving concomitant oral 5-ASA[3].
-
Efficacy Assessment: Clinical remission rates were assessed at week 6 and week 52. For UC, clinical remission was defined as a Mayo score ≤2 with no subscore >1[3].
3.4. Mesalazine with Tanshinone IIA Meta-Analysis
-
Study Design: A systematic review and meta-analysis of randomized controlled trials comparing mesalazine monotherapy with the combination of tanshinone IIA and mesalazine for the treatment of ulcerative colitis[5][6].
-
Inclusion Criteria: Randomized controlled trials where the intervention group received tanshinone IIA plus mesalazine and the control group received only mesalazine[5][6].
-
Data Analysis: The total effectiveness rate, levels of inflammatory markers (TNF-α, CRP), MHC-II expression, and the incidence of adverse events were analyzed[5][6].
Signaling Pathways and Mechanisms of Action
4.1. Mesalazine Signaling Pathway
Mesalazine exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of the NF-κB and Wnt/β-catenin signaling pathways.
Caption: Mesalazine's anti-inflammatory mechanism.
4.2. Tanshinone IIA Signaling Pathway in Ulcerative Colitis
Tanshinone IIA has been shown to ameliorate colitis by acting as a pregnane (B1235032) X receptor (PXR) agonist and by inhibiting the RIPK2 signaling pathway, both of which are involved in the inflammatory response.
Caption: Tanshinone IIA's mechanism in colitis.
4.3. Experimental Workflow for a Typical Clinical Trial
The following diagram illustrates a general workflow for a randomized controlled clinical trial evaluating a combination therapy for ulcerative colitis.
Caption: Generalized clinical trial workflow.
References
- 1. Oral versus combination mesalazine therapy in active ulcerative colitis: a double-blind, double-dummy, randomized multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mesalazine suppositories versus hydrocortisone foam in patients with distal ulcerative colitis. A comparison of the efficacy and practicality of two topical treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Concomitant 5-Aminosalicylic Acid Therapy on Vedolizumab Efficacy and Safety in Inflammatory Bowel Disease: Post Hoc Analyses of Clinical Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic regimen of Crohn’s disease: effect of Infliximab combined with mesalazine on intestinal flora and inflammatory indexes in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of tanshinone IIA in combination with mesalazine in the treatment of ulcerative colitis: a Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Mesalamine's Therapeutic Target in Ulcerative Colitis: A Comparative Guide
A note on the topic: Initial searches for "Mesuagin" did not yield sufficient information on a specific therapeutic agent or its validated target. The query has been interpreted as a likely reference to "Mesalamine," a cornerstone medication for the treatment of Inflammatory Bowel Disease (IBD), specifically Ulcerative Colitis (UC). This guide will, therefore, focus on the cross-validation of Mesalamine's therapeutic targets and compare its performance with other key therapeutic alternatives for UC.
Introduction to Mesalamine and Ulcerative Colitis
Ulcerative colitis is a chronic inflammatory condition of the colon and rectum, characterized by periods of active inflammation (flares) and remission.[1] The primary goal of UC treatment is to induce and maintain remission, thereby improving the quality of life for patients. Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is a first-line anti-inflammatory agent for mild to moderate UC.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa. While the precise mechanism of action is not fully elucidated, it is understood to involve multiple pathways that counteract the inflammatory cascade.[2][3]
This guide provides a comparative analysis of Mesalamine against other major drug classes used in UC therapy: Corticosteroids, Immunomodulators (Thiopurines), and Biologics (anti-TNF agents). The comparison will be based on their mechanisms of action, supported by experimental data from clinical trials.
Mechanism of Action: A Comparative Overview
The therapeutic agents used in Ulcerative Colitis target different aspects of the inflammatory process. Mesalamine has a broad anti-inflammatory effect within the gut mucosa, while corticosteroids provide a more potent, systemic immunosuppression. Immunomodulators and biologics offer more targeted approaches to interfering with the immune response.
Mesalamine (5-ASA)
Mesalamine's anti-inflammatory effects are multifaceted. A key therapeutic target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.[4][5] Mesalamine inhibits the activation of NF-κB, which in turn reduces the production of pro-inflammatory cytokines.[4][5] Additionally, it is thought to modulate the production of prostaglandins (B1171923) and leukotrienes by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[6][7][8] Another proposed mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which has anti-inflammatory properties in the colon.[3]
Corticosteroids (e.g., Prednisone, Budesonide)
Corticosteroids are potent, broad-spectrum anti-inflammatory agents used for inducing remission in moderate to severe UC.[9][10] Their primary mechanism involves binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus and influences gene expression in two main ways:
-
Transrepression: It inhibits the activity of pro-inflammatory transcription factors like NF-κB and Activator Protein-1 (AP-1).[11]
-
Transactivation: It upregulates the expression of anti-inflammatory proteins, such as IκBα, which sequesters NF-κB in the cytoplasm.[11]
This leads to a widespread suppression of the immune response.[9]
Immunomodulators (Thiopurines: Azathioprine, 6-Mercaptopurine)
Thiopurines are used for maintaining remission in UC, particularly in patients who are steroid-dependent or refractory.[12][13] These drugs are pro-drugs that are metabolized to the active compound 6-thioguanine (B1684491) nucleotides (6-TGNs).[14] The primary mechanism of 6-TGNs is the induction of apoptosis (programmed cell death) in activated T-lymphocytes, which are key drivers of the chronic inflammation in UC.[12][15] This is achieved by interfering with DNA synthesis and T-cell signaling pathways.[15]
Biologics (Anti-TNF Agents: Infliximab, Adalimumab)
Anti-TNF biologics are monoclonal antibodies that specifically target and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine that is overproduced in the gut of IBD patients.[16][17] By binding to TNF-α, these agents prevent it from activating its receptors on various immune cells.[17] This leads to a reduction in the inflammatory cascade, including decreased recruitment of immune cells to the gut and induction of apoptosis in inflammatory cells.[17][18]
Comparative Efficacy and Safety Data
The choice of therapy for Ulcerative Colitis depends on the disease severity, extent, and the patient's response to previous treatments. The following tables summarize the comparative efficacy and safety profiles of Mesalamine and its alternatives based on available clinical trial data.
Table 1: Comparative Efficacy in Inducing Remission in Mild to Moderate Ulcerative Colitis
| Therapeutic Agent | Dosage | Clinical Remission Rate | Endoscopic Improvement | Key Clinical Trials |
| Mesalamine | 2.4 - 4.8 g/day | 15% - 40%[7] | 30% - 80%[1] | ASCEND II & III[19] |
| Balsalazide (prodrug of Mesalamine) | 6.75 g/day | 49% | 71% | Abacus Investigator Group[20] |
| Oral Corticosteroids (e.g., Prednisone) | Varies | Higher than Mesalamine for moderate-severe disease | Significant improvement | Not typically first-line for mild-moderate UC |
| Rectal Mesalamine vs. Rectal Corticosteroids | 1g/day vs. 2mg/day | 52% (Mesalamine) vs. 31% (Prednisolone)[21] | 40% (Mesalamine) vs. 31% (Prednisolone)[21] | - |
Table 2: Comparative Efficacy in Maintaining Remission in Ulcerative Colitis
| Therapeutic Agent | Dosage | Relapse Rate | Key Clinical Trials |
| Mesalamine | 1.2 - 2.4 g/day | 42.4% (vs. 65% for placebo)[1] | - |
| Thiopurines (Azathioprine/6-MP) | Varies | Significantly lower than placebo | - |
| Anti-TNF Biologics (e.g., Infliximab) | Varies | Significantly lower than placebo | ACCENT I[8] |
Table 3: Comparative Safety and Side Effect Profiles
| Therapeutic Agent | Common Side Effects | Serious Adverse Events |
| Mesalamine | Headache, nausea, abdominal pain, diarrhea[22] | Rare: Interstitial nephritis, pancreatitis |
| Corticosteroids | Insomnia, mood swings, increased appetite, weight gain | Osteoporosis, diabetes, cataracts, increased infection risk (long-term use)[9] |
| Thiopurines | Nausea, fatigue, flu-like symptoms[13] | Pancreatitis, bone marrow suppression, increased risk of lymphoma[23] |
| Anti-TNF Biologics | Injection site reactions, headache, nausea | Serious infections (e.g., tuberculosis), allergic reactions, worsening heart failure[18] |
Experimental Protocols
The evaluation of therapeutic agents for Ulcerative Colitis is conducted through rigorous, multi-phase clinical trials. A typical protocol for a Phase III randomized controlled trial (RCT) is outlined below.
Phase III Randomized Controlled Trial for Induction of Remission in Mild to Moderate Ulcerative Colitis
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[24]
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe Ulcerative Colitis.
-
Previous exposure to biologic therapies.
-
Active infectious colitis.
-
3. Randomization and Blinding:
-
Eligible patients are randomly assigned in a 1:1 or 2:1 ratio to receive either the investigational drug or a matching placebo.
-
Both patients and investigators are blinded to the treatment allocation.
4. Treatment Regimen:
-
The investigational drug is administered at a pre-defined dose and frequency for a specified induction period (typically 8-12 weeks).
5. Outcome Measures:
-
Primary Endpoint: The proportion of patients achieving clinical remission at the end of the induction period, often defined by a specific cutoff on the Mayo Clinic Score (e.g., total score ≤ 2 with no individual subscore > 1).[27]
-
Secondary Endpoints:
-
Clinical response (e.g., a significant decrease in the Mayo Clinic Score).
-
Endoscopic improvement (a decrease in the endoscopic subscore).
-
Histologic healing (improvement in inflammation on biopsy).
-
Changes in inflammatory biomarkers (fecal calprotectin, CRP).
-
Safety and tolerability.
-
6. Data Analysis:
-
The primary efficacy analysis is typically an intent-to-treat (ITT) analysis of the proportion of patients achieving the primary endpoint in each treatment group.
-
Statistical significance is assessed using appropriate statistical tests (e.g., chi-squared test).
Visualizing the Pathways and Processes
Signaling Pathways in Ulcerative Colitis and Therapeutic Intervention
The following diagram illustrates the simplified inflammatory cascade in Ulcerative Colitis and the points of intervention for different therapeutic agents.
Caption: Inflammatory cascade in UC and therapeutic targets.
Experimental Workflow for a Clinical Trial
This diagram outlines the typical workflow for a patient participating in a clinical trial for a new Ulcerative Colitis therapy.
Caption: Patient workflow in a typical UC clinical trial.
References
- 1. Mesalamine in the treatment and maintenance of remission of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesalamine for Ulcerative Colitis [webmd.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mesalamine blocks tumor necrosis factor growth inhibition and nuclear factor kappaB activation in mouse colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 7. The role of mesalamine in the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Steroids - IBD Journey - Treatment and Medications - Steroids [crohnsandcolitis.ca]
- 10. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. Use of thiopurines in inflammatory bowel disease: Safety issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crohnsandcolitis.org.au [crohnsandcolitis.org.au]
- 14. academic.oup.com [academic.oup.com]
- 15. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | The continuing value of mesalazine as first-line therapy for patients with moderately active ulcerative colitis [frontiersin.org]
- 20. Balsalazide is more effective and better tolerated than mesalamine in the treatment of acute ulcerative colitis. The Abacus Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A randomised trial comparing mesalazine and prednisolone foam enemas in patients with acute distal ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mesalamine for Ulcerative Colitis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. karger.com [karger.com]
- 25. Ulcerative Colitis clinical trial NCT04624230| Pfizer [pfizerclinicaltrials.com]
- 26. researchgate.net [researchgate.net]
- 27. Clinical Trial Design Considerations for Hospitalised Patients With Ulcerative Colitis Flares and Application to Study Hyperbaric Oxygen Therapy in the NIDDK HBOT‐UC Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Mesuagin: Efficacy and Comparison to Standard-of-Care Unverifiable
A comprehensive review of available scientific and medical literature reveals a significant lack of information regarding "Mesuagin" as a therapeutic agent. As a result, a direct comparison of its efficacy against any standard-of-care drug is not possible at this time.
Initial searches identify this compound as a neoflavonoid, a type of natural phenol, that has been isolated from plant species such as Mammea punctata and Mesua racemosa.[1] However, there is no publicly available data from preclinical or clinical trials that would delineate its mechanism of action for a specific disease, establish its efficacy and safety profile, or compare it to existing approved therapies.
To conduct a comparative efficacy analysis as requested, information on the following is essential:
-
Therapeutic Indication: The specific disease or condition for which this compound is proposed as a treatment.
-
Mechanism of Action: The specific biochemical or cellular pathway through which this compound exerts its therapeutic effect.
-
Clinical Trial Data: Quantitative results from controlled clinical studies demonstrating the drug's efficacy in human subjects. This would include endpoints that can be compared to standard-of-care treatments.
-
Standard-of-Care: The established and currently approved frontline treatment for the specific therapeutic indication.
Without this foundational information, any attempt to create a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, would be purely speculative and lack the required scientific basis.
For a meaningful comparison to be made in the future, the following steps would be necessary:
-
Preclinical Research: Extensive laboratory studies to identify a potential therapeutic target and mechanism of action for this compound.
-
Clinical Trials: A rigorous, multi-phase clinical trial program to evaluate the safety and efficacy of this compound in humans for a specific disease. These trials would ideally include a direct comparison to the current standard-of-care drug.
-
Publication of Data: The results of these studies would need to be published in peer-reviewed scientific journals to be validated by the scientific community.
Until such data becomes available, it is not feasible to provide the requested in-depth comparison guide for this compound. Researchers and drug development professionals are encouraged to monitor scientific databases for any future publications on the therapeutic potential of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-HIV-1 activity of Mesuagin and a structurally related neoflavonoid, Calanolide A. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in the field of antiretroviral therapy.
Introduction
This compound is a natural neoflavonoid compound belonging to the 4-phenylcoumarin (B95950) class.[1] Structurally similar compounds, known as calanolides, have been extensively studied for their potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1).[2][3][4] Calanolide A, another 4-phenylcoumarin, is a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI) that has progressed to clinical trials.[4] Given their structural similarities, this guide provides a comparative analysis of their reported anti-HIV-1 activities to aid researchers in understanding their potential as antiretroviral agents.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Both this compound and Calanolide A are believed to exert their anti-HIV-1 effects through the inhibition of a critical viral enzyme, reverse transcriptase (RT). As non-nucleoside reverse transcriptase inhibitors (NNRTIs), they bind to an allosteric site on the p66 subunit of the HIV-1 RT.[4] This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into proviral DNA, a crucial step in the HIV-1 replication cycle.
Below is a diagram illustrating the targeted step in the HIV-1 lifecycle.
References
Comparative Analysis of Mesalazine's Efficacy Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) across various human cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Mesalazine, particularly in the contexts of cancer and inflammatory diseases. This document summarizes key findings on Mesalazine's cytotoxicity, its anti-inflammatory properties, and its impact on crucial cellular signaling pathways, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
I. Overview of Mesalazine's Biological Effects
Mesalazine is a well-established anti-inflammatory agent, primarily used in the treatment of inflammatory bowel disease (IBD).[1][2][3] Beyond its established clinical use, a growing body of in vitro research has highlighted its potential as a chemopreventive and therapeutic agent against various cancers, most notably colorectal cancer (CRC).[4][5] The reproducibility of Mesalazine's effects, however, can vary depending on the specific cell line and the underlying genetic context of the cells. This guide aims to provide a clear comparison of these effects to aid in future research and drug development endeavors.
II. Comparative Cytotoxicity of Mesalazine
Mesalazine has been shown to inhibit the growth and induce apoptosis in a variety of cancer cell lines in a dose- and time-dependent manner.[5][6] Its cytotoxic effects are generally more pronounced in cancer cells compared to normal epithelial cells.[4]
Below is a summary of the half-maximal inhibitory concentration (IC50) values of Mesalazine in different cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cell Type | IC50 Value (mM) | Incubation Time (hours) | Reference |
| Colorectal Cancer | ||||
| HCT-116 | Human Colorectal Carcinoma | Not explicitly provided, but effects seen at 5.0 mM | Not Specified | [4] |
| DLD-1 | Human Colorectal Adenocarcinoma | Effects observed, but specific IC50 not stated | Not Specified | [4] |
| HT-29 | Human Colorectal Adenocarcinoma | Dose-dependent decrease in viability at 30 mM | 24 | [7] |
| Leukemia | ||||
| K562 | Human Myelogenous Leukemia | 0.054 | 72 | [8] |
| Renal Cells | ||||
| MDCK | Madin-Darby Canine Kidney | Acidic 5-ASA was most toxic of isomers tested | Not Specified | [9] |
| LLC-PK1 | Porcine Kidney Epithelial | More sensitive to 5-ASA salts than NRK and MDCK cells | Not Specified | [9] |
| NRK | Normal Rat Kidney | Less sensitive to 5-ASA salts | Not Specified | [9] |
| Hepatocellular Carcinoma | ||||
| HepG2 | Human Hepatocellular Carcinoma | More sensitive to 5-ASA salts than NRK and MDCK cells | Not Specified | [9] |
III. Anti-Inflammatory Effects of Mesalazine
A primary mechanism of action for Mesalazine is the suppression of inflammatory responses. This is achieved, in part, by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
| Cell Line | Cytokine | Mesalazine Concentration | Inhibition Effect | Reference |
| THP-1 | TNF-α | 0.5 mM and 1 mM | Significant reduction to baseline | [10][11] |
| HNEC-ALI Cultures | IL-6 | Up to 50 mM | No significant alteration | [10] |
IV. Modulation of Cellular Signaling Pathways
Mesalazine's biological effects are mediated through its interaction with several key intracellular signaling pathways. A notable target is the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer.
Wnt/β-catenin Signaling Pathway
In several colorectal cancer cell lines, Mesalazine has been shown to inhibit the Wnt/β-catenin signaling pathway.[12] This inhibition leads to a reduction in the nuclear accumulation of β-catenin and a subsequent decrease in the expression of its downstream target genes, such as c-Myc and cyclin D1, which are critical for cell proliferation.[5][13]
// Nodes Mesalazine [label="Mesalazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PP2A [label="PP2A\n(inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Catenin_P [label="β-catenin-P\n(increased)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Catenin_N [label="Nuclear\nβ-catenin\n(decreased)", fillcolor="#FBBC05", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124"]; Target_Genes [label="Target Genes\n(c-Myc, Cyclin D1)\n(downregulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell\nProliferation\n(inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Mesalazine -> PP2A [color="#202124"]; PP2A -> Beta_Catenin_P [label="|", color="#202124", fontcolor="#EA4335", fontsize=16]; Beta_Catenin_P -> Beta_Catenin_N [style=dashed, color="#5F6368"]; Beta_Catenin_N -> TCF_LEF [color="#202124"]; TCF_LEF -> Target_Genes [color="#202124"]; Target_Genes -> Proliferation [color="#202124"]; } }
NF-κB Signaling Pathway
Mesalazine is also known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[14] This inhibition contributes significantly to its anti-inflammatory effects.
V. Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Mesalazine and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines in cell culture supernatants.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
Western Blotting for Signaling Proteins
Western blotting is used to detect specific proteins in a cell lysate.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-β-catenin, anti-c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
VI. Conclusion
The data compiled in this guide demonstrates that Mesalazine exerts reproducible, yet cell line-dependent, cytotoxic and anti-inflammatory effects. Its ability to modulate key signaling pathways, particularly the Wnt/β-catenin pathway in colorectal cancer cells, underscores its potential as a multi-target therapeutic agent. The provided experimental protocols offer a foundation for further investigation into the nuanced mechanisms of Mesalazine's action across a broader range of cell types. Further research is warranted to fully elucidate the molecular determinants of sensitivity to Mesalazine and to optimize its therapeutic application.
References
- 1. Mesalazine in inflammatory bowel disease: A trendy topic once again? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 61.8.75.226 [61.8.75.226]
- 3. Review article: mechanisms of action of mesalazine in preventing colorectal carcinoma in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 7. Mesalazine and Lactoferrin as Potential Adjuvant Therapy in Colorectal Cancer: Effects on Cell Viability and Wnt/β-Catenin Pathway [mdpi.com]
- 8. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxicity of 5-aminosalicylic acid (mesalazine) and related compounds in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colorectal Cancer Chemoprevention by Mesalazine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesalazine downregulates c-Myc in human colon cancer cells. A key to its chemopreventive action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Mesalazine in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) in the context of colorectal cancer (CRC) chemoprevention and treatment. Drawing on experimental data, this document compares Mesalazine's performance with other non-steroidal anti-inflammatory drugs (NSAIDs) and outlines the key signaling pathways involved. Detailed experimental protocols for validating these mechanisms are also provided.
Abstract
Mesalazine, a drug primarily used for inflammatory bowel disease, has demonstrated significant anti-neoplastic properties in colorectal cancer.[1][2][3] Its mechanism of action is multifaceted, involving both the inhibition of cyclooxygenase (COX) enzymes and the modulation of crucial oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.[2][4][5] Experimental studies show that Mesalazine can inhibit cancer cell proliferation, induce apoptosis, and reduce tumor growth in a dose-dependent manner.[6][7][8] This guide synthesizes the current understanding of Mesalazine's anti-cancer effects, presents comparative data with other NSAIDs, and provides detailed methodologies for key validation experiments.
Primary Mechanism of Action: Dual-Pronged Attack on Colorectal Cancer
Mesalazine exerts its anti-cancer effects through two primary, interconnected mechanisms: inhibition of the COX pathway and modulation of the Wnt/β-catenin signaling cascade.
COX-Dependent Pathway Inhibition
As an NSAID, Mesalazine is a weak inhibitor of both COX-1 and COX-2 enzymes.[5][9] Overexpression of COX-2 is a common feature in colorectal tumors, leading to increased production of prostaglandins (B1171923) like PGE2.[4] PGE2 promotes cancer cell proliferation, survival, and angiogenesis.[4][10] By inhibiting COX-2, Mesalazine reduces PGE2 levels, thereby curbing these pro-tumorigenic effects.[4] However, studies have shown that Mesalazine's anti-proliferative effects are not solely dependent on COX-2 inhibition, pointing to other critical mechanisms.[4][5]
COX-Independent Pathway: Targeting Wnt/β-Catenin
A pivotal anti-cancer mechanism of Mesalazine is its ability to suppress the Wnt/β-catenin signaling pathway, which is aberrantly activated in the majority of colorectal cancers.[1][2][4]
Key actions of Mesalazine on the Wnt/β-catenin pathway include:
-
Inhibition of Protein Phosphatase 2A (PP2A): Mesalazine treatment leads to the inhibitory phosphorylation of PP2A. This results in increased phosphorylation of β-catenin, marking it for degradation.[1][11]
-
Promotion of β-Catenin Degradation: By facilitating its phosphorylation, Mesalazine prevents the accumulation of β-catenin in the cytoplasm.[4]
-
Reduced Nuclear Translocation: Consequently, less β-catenin translocates to the nucleus.[1]
-
Downregulation of Target Genes: In the nucleus, β-catenin acts as a transcriptional co-activator for oncogenes like c-Myc and Cyclin D1. By reducing nuclear β-catenin, Mesalazine decreases the expression of these critical genes involved in cell proliferation.[2][4]
The following diagram illustrates the inhibitory effect of Mesalazine on the Wnt/β-catenin signaling pathway.
Comparative Performance Analysis
The anti-proliferative efficacy of Mesalazine can be compared to other NSAIDs through their half-maximal inhibitory concentration (IC50) values in various colorectal cancer cell lines. Lower IC50 values indicate greater potency.
| Drug | Cell Line | IC50 (µM) | Primary Target(s) |
| Mesalazine | HCT116 | ~17,000 | COX, Wnt/β-catenin, PPARγ |
| HT-29 | ~19,000 | COX, Wnt/β-catenin, PPARγ | |
| Sulindac Sulfide | HT-29 | 34 | COX, PDE5 |
| SW480 | 73 - 85 | COX, PDE5 | |
| HCT116 | 73 - 85 | COX, PDE5 | |
| Indomethacin | HCT116 | 318.2 | COX |
| SW480 | 701.4 | COX | |
| Celecoxib | HCT116 | 52.05 | COX-2 |
| HT-29 | 55 | COX-2 | |
| Aspirin | HCT116 | 2,200 - 5,000 | COX |
| HT-29 | 1,800 | COX | |
| SW620 | 5,000 | COX | |
| DLD1 | 3,000 | COX |
Note: IC50 values for Mesalazine are estimated based on derivative studies.[4] Values for other NSAIDs are sourced from multiple publications.[1][4][5][9][10][11][12][13]
Experimental Protocols for Mechanism Validation
To validate the mechanism of action of Mesalazine, two key experiments are typically performed: a Cell Viability (MTT) Assay to quantify its anti-proliferative effects, and a Western Blot to measure changes in key protein levels within the target signaling pathway.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.[12]
-
Treatment: Treat the cells with varying concentrations of Mesalazine and a vehicle control.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: Incubate for another 4 hours and then measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Western Blot for β-Catenin
This technique is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.
Protocol:
-
Sample Preparation: Treat CRC cells with Mesalazine for a specified time, then lyse the cells in RIPA buffer and quantify the protein concentration.
-
Gel Electrophoresis: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against β-catenin (e.g., diluted 1:1000 in blocking buffer).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., diluted 1:3000).
-
Detection: After further washes, add an ECL chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The validation of Mesalazine's mechanism of action in colorectal cancer reveals a multi-targeted approach that extends beyond simple COX inhibition. Its significant impact on the Wnt/β-catenin pathway provides a strong rationale for its use in chemoprevention, particularly in patients with inflammatory bowel disease. While other NSAIDs may exhibit greater potency in in vitro studies, Mesalazine's favorable safety profile makes it a compelling candidate for long-term prophylactic use.[6] Further research into novel Mesalazine derivatives may yield compounds with enhanced anti-cancer efficacy.[4] The experimental protocols detailed in this guide provide a framework for researchers to further investigate and validate the therapeutic potential of Mesalazine and related compounds in the fight against colorectal cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Influence of Mesalazine on Ferroptosis-Related Gene Expression in In Vitro Colorectal Cancer Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mesalazine negatively regulates CDC25A protein expression and promotes accumulation of colon cancer cells in S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mesalazine-induced apoptosis of colorectal cancer: on the verge of a new chemopreventive era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
A Comparative Analysis of Mesuagin from Diverse Natural Origins
For researchers, scientists, and drug development professionals, understanding the nuances of a bioactive compound from its various natural sources is paramount. This guide provides a comprehensive comparative analysis of Mesuagin, a neoflavonoid found in Mammea punctata and Mesua racemosa, focusing on its yield, biological activities, and the experimental protocols for its study.
This compound, a member of the 4-phenylcoumarin (B95950) class, has garnered interest for its potential therapeutic properties. While present in multiple plant species, its concentration and bioactivity can vary depending on the source. This analysis synthesizes available data to offer a comparative perspective for researchers investigating this promising natural product.
Quantitative Analysis of this compound Yield
Currently, direct comparative studies quantifying this compound yield from Mammea punctata and Mesua racemosa are limited in publicly available literature. However, analysis of related compounds in the Mammea genus provides valuable insights. A study on Mammea americana revealed that the total content of major coumarins was highest in the root (0.75% w/w), followed by the leaf (0.64% w/w) and seed nucleus (0.48% w/w)[1]. This suggests that for this compound isolation, targeting the roots and leaves of its source plants could yield higher quantities. Further quantitative analysis using validated chromatographic methods is necessary to establish a definitive comparison of this compound content between Mammea punctata and Mesua racemosa and their respective plant parts.
| Natural Source | Plant Part | This compound Yield (w/w %) | Reference |
| Mammea punctata | Data Not Available | Data Not Available | |
| Mesua racemosa | Data Not Available | Data Not Available | |
| Mammea americana (related coumarins) | Root | 0.75 | [1] |
| Leaf | 0.64 | [1] | |
| Seed Nucleus | 0.48 | [1] | |
| Fruit Skin | 0.11 | [1] | |
| Stem | 0.08 | [1] | |
| Seed Coat | 0.02 | [1] | |
| Fruit Flesh | <0.01 | [1] |
Table 1: Distribution of Related Coumarins in Mammea americana
Comparative Biological Activities
While direct comparative studies on the biological activities of this compound from different sources are not yet published, research on extracts from Mesua species and related coumarins provides a foundation for understanding its potential.
Anticancer Activity
Extracts from the Mesua genus, which contains this compound, have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for pure this compound from different sources are not available, studies on related saponins (B1172615) have shown cytotoxic activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines[2][3]. Further research is required to isolate this compound from Mammea punctata and Mesua racemosa and perform comparative cytotoxicity assays on cell lines such as HeLa and MCF-7 to determine if the source influences its anticancer potency.
Anti-inflammatory Activity
Polyphenolic compounds, including coumarins, isolated from Mesua racemosa have been noted for their anti-inflammatory potential[4]. The anti-inflammatory effects of extracts from Mesua ferrea have been demonstrated in both acute and chronic inflammation models in animal studies[5]. For instance, an 80% ethanol (B145695) extract of Mesua ferrea stem bark at a dose of 200mg/kg showed a significant reduction in carrageenan-induced paw edema in rats[5]. To ascertain the specific anti-inflammatory efficacy of this compound from its different natural sources, comparative studies measuring key inflammatory markers are necessary.
Antioxidant Activity
The antioxidant properties of plant extracts are often attributed to their phenolic content, including coumarins. Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to evaluate antioxidant capacity[4][6]. While specific comparative data for this compound is pending, the general antioxidant potential of extracts from the Mesua genus has been recognized[4]. A comparative analysis of the IC50 values of this compound from Mammea punctata and Mesua racemosa in these assays would provide a clear measure of their relative antioxidant strengths.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation and purification of coumarins from plant material involves solvent extraction followed by chromatographic separation.
1. Extraction:
-
Air-dry and powder the plant material (e.g., seeds, leaves, or roots).
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727). This compound, being a moderately polar compound, is likely to be present in the ethyl acetate and methanol fractions.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-rich fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for the accurate quantification of this compound in plant extracts.
1. Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (acidified with a small amount of formic or acetic acid to improve peak shape) is commonly used.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a calibration curve using a pure standard of this compound to determine the concentration in the plant extracts.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, based on the activities of other 4-phenylcoumarins and related flavonoids, potential pathways involved in its anticancer effects could include the induction of apoptosis and inhibition of cell proliferation.
Caption: Experimental Workflow for Comparative Analysis of this compound.
Caption: Postulated Signaling Pathways Affected by this compound.
References
- 1. Item - Comparative Analyses of Bioactive Mammea Coumarins from Seven Parts of Mammea americana by HPLC-PDA with LC-MS - figshare - Figshare [figshare.com]
- 2. Activity of Saponins from Medicago species Against HeLa and MCF-7 Cell Lines and their Capacity to Potentiate Cisplatin Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. scienceopen.com [scienceopen.com]
Safety Operating Guide
Personal protective equipment for handling Mesuagin
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for Mesuagin is limited, related flavonoid and coumarin (B35378) compounds generally exhibit low acute toxicity. However, as with any chemical of unknown toxicological properties, caution is advised. The primary hazards are associated with the inhalation of airborne powder and skin or eye contact.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from airborne particles. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the powder outside of a chemical fume hood to minimize inhalation of dust particles. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle solid this compound in a well-ventilated area.
-
Chemical Fume Hood: All weighing and transfer operations involving the powder should be conducted within a certified chemical fume hood to control dust.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure the designated work area in the fume hood is clean and uncluttered. All necessary equipment (spatulas, weigh boats, containers) should be readily available.
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing and Transfer:
-
Carefully open the container with the solid this compound inside the chemical fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance.
-
Minimize the creation of dust by handling the powder gently and avoiding rapid movements.
-
Securely close the primary container after use.
-
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed this compound powder within the fume hood.
-
Post-Handling: After handling, wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to decontaminate. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh paper, pipette tips, and any excess solid this compound. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container for organic solvent waste. Do not pour down the drain. |
| Contaminated Labware | Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste. |
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
